N-benzyl-6-chloro-5-nitropyrimidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-6-chloro-5-nitropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c12-10-9(16(17)18)11(15-7-14-10)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOXKHIUELNIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202814 | |
| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54413-44-4 | |
| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054413444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-benzyl-6-chloro-5-nitropyrimidin-4-amine (CAS: 54413-44-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-6-chloro-5-nitropyrimidin-4-amine is a substituted pyrimidine derivative that serves as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a reactive chloropyrimidine core activated by an adjacent nitro group, makes it a valuable building block for the synthesis of a variety of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmacologically active molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 54413-44-4 | |
| Molecular Formula | C₁₁H₉ClN₄O₂ | |
| Molecular Weight | 264.67 g/mol | |
| Appearance | Expected to be a solid | General knowledge |
| Storage | Sealed in a dry environment at 2-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4,6-dichloro-5-nitropyrimidine, possesses two reactive chlorine atoms. The regioselectivity of the substitution is a key consideration in this synthesis.
Reaction Scheme
Caption: Synthetic route to this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on the synthesis of similar aminopyrimidine derivatives.[1]
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Benzylamine
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂))
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
To the cooled solution, add triethylamine or DIPEA (1.1 eq.) followed by the dropwise addition of benzylamine (1.0 eq.).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or brine.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can act as a competing nucleophile, leading to undesired byproducts.
-
Base (Et₃N or DIPEA): Scavenges the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
-
Low Temperature Addition: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize the formation of disubstituted byproducts.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing nitro group. This makes the compound susceptible to further nucleophilic substitution and also allows for the chemical modification of the nitro group.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The remaining chlorine atom at the C6 position is still susceptible to nucleophilic attack, although it may require more forcing conditions compared to the initial substitution. This allows for the synthesis of unsymmetrically disubstituted pyrimidines, which are valuable scaffolds in drug discovery.
Caption: Further nucleophilic substitution at the C6 position.
Reduction of the Nitro Group
The nitro group at the C5 position can be readily reduced to an amino group, a crucial transformation for the synthesis of many biologically active compounds, particularly purine analogs. This reduction is typically carried out using catalytic hydrogenation or metal-based reducing agents.
Representative Protocol for Nitro Group Reduction: A plausible method for the reduction of the nitro group involves catalytic hydrogenation, as described for a similar substrate in a patent.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., Ethyl acetate, Methanol)
-
Hydrogen source
Procedure:
-
To a solution of this compound in a suitable solvent, add a catalytic amount of Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the corresponding 5-aminopyrimidine derivative.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various compounds with therapeutic potential, particularly in the field of oncology.
Precursor for Purine Analogs and Kinase Inhibitors
The diamino-pyrimidine scaffold, readily accessible from this compound after reduction of the nitro group, is a common core structure in many kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. By mimicking the purine structure of ATP, these inhibitors can block the kinase's activity, thereby inhibiting cancer cell growth.
Sources
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-benzyl-6-chloro-5-nitropyrimidin-4-amine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-benzyl-6-chloro-5-nitropyrimidin-4-amine. Given the absence of publicly available experimental spectra for this specific molecule, this document presents predicted spectroscopic data generated from validated computational models. These predictions are integrated with detailed, field-proven experimental protocols and in-depth interpretative guidance to serve as a robust resource for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No: 54413-44-4, Molecular Formula: C₁₁H₉ClN₄O₂, Molecular Weight: 264.67 g/mol ) is a substituted pyrimidine derivative.[1] The pyrimidine scaffold is a core structure in numerous biologically active compounds, and the unique combination of a benzylamine, a chloro group, and a nitro group on this heterocyclic ring suggests potential applications in medicinal chemistry and materials science.[2] A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization. This guide provides a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.[3] For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the benzyl and pyrimidine moieties.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the benzyl group, the pyrimidine ring, and the amine proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | Pyrimidine C2-H |
| ~7.2-7.4 | m | 5H | Phenyl-H |
| ~4.8 | d | 2H | CH₂ |
| ~9.5 | br s | 1H | NH |
Expert Interpretation:
-
The downfield singlet at approximately 8.6 ppm is characteristic of the proton at the C2 position of the pyrimidine ring, deshielded by the adjacent nitrogen atoms.
-
The multiplet in the range of 7.2-7.4 ppm corresponds to the five protons of the benzyl group's phenyl ring.[4]
-
The doublet at around 4.8 ppm is assigned to the methylene (-CH₂-) protons, which are adjacent to the amine nitrogen and the phenyl ring. The coupling would be with the amine proton.
-
The broad singlet at approximately 9.5 ppm is attributed to the amine proton (NH). Its chemical shift and broadness can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.[5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 | Pyrimidine C4 |
| ~158 | Pyrimidine C6 |
| ~155 | Pyrimidine C2 |
| ~138 | Phenyl C1 (ipso) |
| ~129 | Phenyl C3/C5 |
| ~128 | Phenyl C4 |
| ~127 | Phenyl C2/C6 |
| ~125 | Pyrimidine C5 |
| ~48 | CH₂ |
Expert Interpretation:
-
The signals in the downfield region (~155-160 ppm) are characteristic of the carbon atoms within the electron-deficient pyrimidine ring.
-
The carbon attached to the nitro group (C5) is expected to be significantly deshielded.
-
The signals for the phenyl ring carbons are expected in their typical aromatic region (127-138 ppm).
-
The aliphatic carbon of the methylene group (-CH₂-) is predicted to appear around 48 ppm.
Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a small organic molecule like this compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)[6]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
The sample height in the tube should be approximately 4-5 cm.[8]
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner and adjust its depth using a depth gauge.[9]
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 8-16 scans).[9]
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium | N-H stretch (amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch (CH₂) |
| ~1620 | Strong | C=N stretch (pyrimidine ring) |
| 1520-1550 | Strong | Asymmetric NO₂ stretch |
| 1340-1380 | Strong | Symmetric NO₂ stretch |
| ~1200-1350 | Medium | C-N stretch |
| ~700-800 | Strong | C-Cl stretch |
Expert Interpretation:
-
The N-H stretching vibration of the secondary amine is expected in the 3300-3400 cm⁻¹ region.[5]
-
The aromatic and aliphatic C-H stretching vibrations will appear just above and below 3000 cm⁻¹, respectively.
-
The strong absorptions for the asymmetric and symmetric stretching of the nitro group are highly characteristic and are expected around 1520-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[11]
-
The C=N stretching vibrations of the pyrimidine ring are anticipated around 1620 cm⁻¹.[12]
-
The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 700 and 800 cm⁻¹.[12]
Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
This protocol describes the Attenuated Total Reflectance (ATR) method, a common and convenient technique for analyzing solid samples.[13]
Materials:
-
This compound (a small amount, ~1-2 mg)
-
Spatula
-
Kimwipes
-
Solvent for cleaning (e.g., isopropanol or ethanol)
Instrumentation:
-
FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[13]
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks in the resulting spectrum.
-
-
Cleaning:
-
Release the pressure clamp and remove the sample.
-
Thoroughly clean the ATR crystal with a solvent-dampened Kimwipe.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[14] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Predicted Mass Spectrum Data (Electron Ionization - EI)
Electron ionization is a "hard" ionization technique that often leads to significant fragmentation, which can be useful for structural elucidation.[15]
| Predicted m/z | Assignment |
| 264/266 | [M]⁺ (Molecular ion peak, with isotopic pattern for Cl) |
| 173 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Expert Interpretation:
-
The molecular ion peak ([M]⁺) is expected at m/z 264. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 266 with approximately one-third the intensity of the M⁺ peak should be observed.
-
A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or NO.[16]
-
A significant fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion at m/z 91, which is a very stable carbocation.
-
Loss of the benzyl group from the molecular ion would result in a fragment at m/z 173.
-
The phenyl cation at m/z 77 is also a common fragment from the benzyl group.
Experimental Protocol for Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for obtaining an EI mass spectrum.
Materials:
-
This compound (a small, pure sample)
-
Solvent for dissolving the sample (if using a direct insertion probe)
Instrumentation:
-
Mass spectrometer with an electron ionization source
-
Direct insertion probe or Gas Chromatography (GC) inlet
Procedure:
-
Sample Introduction:
-
Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, place it in a capillary tube, and insert the tube into the probe. Evaporate the solvent. Insert the probe into the mass spectrometer.[15]
-
GC Inlet: If the compound is sufficiently volatile and thermally stable, it can be introduced through a GC column.
-
-
Ionization:
-
The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated.
-
-
Data Analysis:
-
Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.
-
Synthesis Outline
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, coupled with detailed experimental protocols and expert interpretation, offer a valuable resource for the identification and characterization of this compound. As with any predictive data, experimental verification is the ultimate standard. However, the information presented herein provides a robust framework for guiding future experimental work and for the preliminary assessment of this molecule's structural features.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]
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Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
- Parshintsev, J., & Hartonen, K. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 5(4), 843-853.
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ResearchGate. (2024, January 29). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]
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University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]
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University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
-
University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]
-
University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
-
ResearchGate. (2024, January 29). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]
Sources
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- 16. youtube.com [youtube.com]
N-benzyl-6-chloro-5-nitropyrimidin-4-amine mechanism of action studies
An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-benzyl-6-chloro-5-nitropyrimidin-4-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, this compound. The pyrimidine scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities.[1] This document outlines a logical, multi-phased experimental approach, grounded in scientific integrity, to systematically unravel the molecular targets and cellular pathways modulated by this compound.
Introduction to this compound: A Compound of Interest
This compound is a synthetic molecule featuring a pyrimidine core, a structure known for its diverse pharmacological potential, including anticancer and antimicrobial properties.[2][3] The presence of a nitro group and a chloro substituent on the pyrimidine ring suggests potential for covalent interactions or specific recognition by biological targets.[4][5] Furthermore, the N-benzyl group can contribute to hydrophobic interactions within protein binding pockets. Given the established anticancer activities of related pyrimidine derivatives, such as PIM-1 kinase inhibitors and USP1/UAF1 deubiquitinase inhibitors, a thorough investigation into the mechanism of action of this compound is warranted.[2][6]
Hypothesized Mechanisms of Action
Based on the structural features of this compound and the known biological activities of similar compounds, several plausible mechanisms of action can be postulated:
-
Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors.[1][7] It is plausible that this compound targets specific kinases involved in cell proliferation, survival, and signaling pathways.
-
Deubiquitinase (DUB) Inhibition: N-benzyl-pyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is involved in the DNA damage response.[6][8]
-
Induction of Apoptosis and Cell Cycle Arrest: A common mechanism for many anticancer agents is the induction of programmed cell death (apoptosis) and/or the halting of the cell division cycle.[9][10]
-
Inhibition of Nitric Oxide Synthase (iNOS): Some 5-nitropyrimidine derivatives have been shown to inhibit the production of nitric oxide and the activity of iNOS.[11]
Experimental Workflows for Mechanism of Action Elucidation
A systematic, multi-phased approach is crucial for comprehensively defining the mechanism of action. The following experimental workflows are designed to test the aforementioned hypotheses and identify the primary molecular targets.
Phase 1: Initial Phenotypic Screening
The initial phase focuses on characterizing the cellular effects of the compound to guide further investigation.
3.1. Cell Viability Assays
The first step is to determine the cytotoxic or cytostatic effects of this compound across a panel of diverse cancer cell lines.
Protocol: MTT/MTS Assay [12][13]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Signal Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration.
| Cell Line | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 (Breast) | Hypothetical Value | Hypothetical Value |
| A549 (Lung) | Hypothetical Value | Hypothetical Value |
| HCT116 (Colon) | Hypothetical Value | Hypothetical Value |
| Normal Fibroblasts | Hypothetical Value | Hypothetical Value |
| Caption : Hypothetical IC50 values of this compound against various cancer cell lines. |
3.2. Apoptosis and Cell Cycle Analysis
To determine if the observed cytotoxicity is due to apoptosis and/or cell cycle arrest, the following assays are recommended.
Protocol: Annexin V/Propidium Iodide (PI) Staining [9]
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Cell Cycle Analysis [9]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain with a solution containing propidium iodide and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption : Workflow for initial phenotypic screening.
Phase 2: Target Identification and Validation
Based on the phenotypic screening results, this phase aims to identify the specific molecular targets of the compound.
3.1. Kinase and Deubiquitinase Profiling
To test the hypothesis of kinase or DUB inhibition, a broad in vitro screening against a panel of purified enzymes is a logical next step.
Protocol: In Vitro Kinase/DUB Profiling [7][12]
-
Compound Submission: Submit this compound to a commercial service provider (e.g., Eurofins, Reaction Biology) for screening against a large panel of kinases or DUBs at a fixed concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: Identify "hits" as enzymes with significant inhibition (e.g., >50% inhibition).
-
Dose-Response Confirmation: For the identified hits, perform follow-up dose-response assays to determine the IC50 values.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| PIM-1 | Hypothetical Value | Hypothetical Value |
| Aurora Kinase B | Hypothetical Value | Hypothetical Value |
| CDK2 | Hypothetical Value | Hypothetical Value |
| Caption : Hypothetical results from an in vitro kinase profiling screen. |
3.2. Cellular Target Engagement
To confirm that the compound binds to the identified target(s) within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Phase 3: Elucidation of Downstream Signaling Pathways
Once a primary target is validated, the next step is to investigate the downstream consequences of its inhibition.
Protocol: Western Blotting
-
Cell Treatment: Treat cells with the compound at various concentrations and time points.
-
Protein Extraction: Prepare whole-cell lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and its known downstream effectors (e.g., phospho-specific antibodies for kinase substrates).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Caption : Proposed signaling pathway for kinase inhibition.
Phase 4: In Vivo Validation
To assess the therapeutic potential of the compound, in vivo studies are essential.
Protocol: Xenograft Mouse Model [1]
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control daily.
-
Tumor Growth Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target identification and in vivo validation, researchers can build a comprehensive understanding of the compound's biological activity. This knowledge is critical for its further development as a potential therapeutic agent.
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. (2024-04-05). [Link]
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Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. (2024-01-29). [Link]
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N-benzyl-5-chloro-N,6-dimethyl-2-(2-pyridyl)pyrimidin-4-amine. PubChem. [Link]
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Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over. RSC Publishing. (2023-10-02). [Link]
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Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC - PubMed Central. [Link]
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Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. (2016-01-01). [Link]
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Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. MDPI. [Link]
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Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. [Link]
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Bioassays for Anticancer Activities. ResearchGate. (2015-01-01). [Link]
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Reaction mechanism of the synthesized pyrimidine derivatives. ResearchGate. [Link]
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Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. (2016-01-01). [Link]
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A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI. [Link]
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4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (2021-07-02). [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications. (2021-08-01). [Link]
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Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing - The Royal Society of Chemistry. (2023-10-02). [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. (2022-05-21). [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
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Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. [Link]
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Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]
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Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of N-benzyl-6-chloro-5-nitropyrimidin-4-amine Derivatives
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, both natural and synthetic. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its role in the machinery of life is paramount. This inherent biological relevance has inspired medicinal chemists to explore the vast chemical space of pyrimidine derivatives, leading to the discovery of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.
This guide focuses on a specific, yet highly promising class of pyrimidine derivatives: N-benzyl-6-chloro-5-nitropyrimidin-4-amines . This scaffold combines several key features that suggest significant potential for biological activity:
-
The pyrimidine core provides a rigid framework for orienting functional groups.
-
The N-benzyl group at the 4-position can engage in various interactions with biological targets and its substitution pattern allows for the modulation of lipophilicity and electronic properties.
-
The chloro group at the 6-position is a good leaving group, offering a handle for further chemical modifications, but also contributes to the overall electronic character of the ring.
-
The nitro group at the 5-position is a strong electron-withdrawing group that significantly influences the reactivity of the pyrimidine ring and can be crucial for certain biological activities.
This technical guide will provide a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound derivatives, aimed at researchers and professionals in the field of drug discovery and development.
Synthesis of this compound Derivatives: A Strategic Approach
The synthesis of the target derivatives can be approached through a logical sequence of reactions, starting from readily available precursors. A plausible synthetic route is outlined below, followed by a detailed experimental protocol for a representative compound.
Proposed Synthetic Pathway
The synthesis of this compound derivatives can be envisioned to start from 4,6-dichloropyrimidine. The greater reactivity of the chlorine atom at the 4-position allows for a selective nucleophilic aromatic substitution by benzylamine. Subsequent nitration at the 5-position, which is activated by the amino group, would yield the desired scaffold.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization for specific substituted benzylamines.
Step 1: Synthesis of 4-(benzylamino)-6-chloropyrimidine
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol, add triethylamine (2.0 eq).
-
To this mixture, add benzylamine (1.1 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-(benzylamino)-6-chloropyrimidine.
Step 2: Synthesis of this compound
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 4-(benzylamino)-6-chloropyrimidine (1.0 eq).
-
Maintain the temperature at 0-5°C and continue stirring for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Anticipated Biological Activities and Mechanisms of Action
Based on the biological profiles of structurally similar pyrimidine derivatives, N-benzyl-6-chloro-5-nitropyrimidin-4-amines are anticipated to exhibit significant anticancer and antimicrobial activities.
Anticancer Activity
Numerous pyrimidine derivatives have been developed as potent anticancer agents. The N-benzyl-pyrimidin-4-amine scaffold, in particular, has been identified as a promising pharmacophore for the inhibition of the USP1/UAF1 deubiquitinase complex, a key regulator of DNA damage response, making it an attractive target for cancer therapy.
Mechanism of Action: Inhibition of the USP1/UAF1 Deubiquitinase Complex
The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), plays a crucial role in DNA repair pathways. Inhibition of USP1/UAF1 leads to an accumulation of monoubiquitinated PCNA (proliferating cell nuclear antigen), which can induce cell cycle arrest and apoptosis in cancer cells. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex, with nanomolar efficacy. It is plausible that this compound derivatives could also target this pathway.
Caption: Proposed mechanism of action via USP1/UAF1 inhibition.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) values.
Antimicrobial Activity
The pyrimidine scaffold is also a common feature in many antimicrobial agents. The presence of the N-benzyl and nitro groups in the target compounds suggests they may possess activity against a range of bacteria and fungi.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the benzyl ring. Based on studies of similar pyrimidine series, the following SAR can be anticipated:
Table 1: Anticipated Structure-Activity Relationships
| Position of Substitution | Nature of Substituent | Anticipated Effect on Activity | Rationale |
| Benzyl Ring (para-, meta-, ortho-) | Electron-donating groups (e.g., -OCH3, -CH3) | May enhance activity | Can improve binding affinity through hydrophobic or electronic interactions. |
| Electron-withdrawing groups (e.g., -Cl, -F, -CF3) | Variable; may increase or decrease activity | Can alter the electronic properties and metabolic stability of the compound. | |
| Bulky groups | May decrease activity | Steric hindrance can prevent optimal binding to the target. | |
| Pyrimidine Ring (C2-position) | Small alkyl or aryl groups | May enhance activity | Can provide additional binding interactions. |
A comparative analysis of 5-trifluoromethylpyrimidine derivatives, which have a similarly strong electron-withdrawing group at the 5-position, provides valuable insights into the potential SAR for 5-nitropyrimidine analogues.
Table 2: Comparative Cytotoxic and Kinase Inhibitory Activities of 5-Trifluoromethylpyrimidine Derivatives
| Compound ID | R Group (Substitution at the 4-amino position) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFR wt-TK IC50 (µM) |
| 9c | (E)-3-(4-((4-((3-fluorophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.41 | 3.52 | 5.31 | 0.098 |
| 9e | (E)-N-(4-((4-((3-ethynylphenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.45 | 3.87 | 5.62 | 0.102 |
Data adapted from a comparative guide on 5-nitropyrimidine analogues.
This data suggests that substitutions on the phenyl ring at the 4-amino position can significantly impact the anticancer activity and kinase inhibitory potential.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the anticipated potent anticancer and antimicrobial activities, makes them an attractive area for further investigation. The insights from related pyrimidine series suggest that systematic modification of the benzyl group and exploration of substitutions at other positions on the pyrimidine ring could lead to the identification of highly active and selective drug candidates. This guide provides a foundational framework for researchers to embark on the exploration of this exciting class of molecules.
References
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- Singh, P., & Kaur, J. (2006). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. Bioorganic & Medicinal Chemistry, 14(22), 7585-7591.
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- Dexheimer, T. S., Rosenthal, A. S., Luci, D. K., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central (PMC).
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- Vlasov, S., et al. (2023). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 28(14), 5368.
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The Nitro Activation Effect: A Technical Guide to the Reactivity of the 6-Chloro Group in Nitropyrimidines
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the nuanced reactivity of the chloro group at the 6-position of nitropyrimidines, a critical structural motif in medicinal chemistry. This document provides a comprehensive overview of the underlying principles, experimental methodologies, and mechanistic insights that govern these important synthetic transformations.
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several FDA-approved drugs. Its π-deficient nature makes it susceptible to nucleophilic attack, a characteristic that is significantly enhanced by the presence of electron-withdrawing substituents. Among these, the nitro group stands out for its potent activating effect, rendering halopyrimidines highly reactive towards nucleophilic aromatic substitution (SNAr). This guide focuses specifically on the reactivity of the chloro group at the 6-position of nitropyrimidines, a common and versatile synthetic handle for the introduction of diverse functionalities.
The Activating Influence of the Nitro Group
The presence of a nitro group on the pyrimidine ring is paramount to the enhanced reactivity of the 6-chloro substituent. Its strong electron-withdrawing nature, through both inductive and resonance effects, depletes the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles.
Mechanistic Underpinnings: The SNAr Pathway
The nucleophilic aromatic substitution of 6-chloronitropyrimidines proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is significantly enhanced by the presence of the nitro group, which delocalizes the negative charge.[1][2]
-
Elimination of the Leaving Group: In the second, typically faster step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
The overall rate of the SNAr reaction is primarily governed by the rate of formation of the Meisenheimer complex.
Diagram: Generalized SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr at the 6-position of a nitropyrimidine.
Factors Influencing Reactivity
The reactivity of the 6-chloro group in nitropyrimidines is not static and is influenced by several key factors:
-
Position of the Nitro Group: The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge in the Meisenheimer intermediate. In the case of a 6-chloropyrimidine, a nitro group at the 5-position provides significant activation.
-
Nature of the Nucleophile: The strength of the nucleophile plays a critical role. Stronger nucleophiles, such as amines, thiols, and alkoxides, generally react more readily.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are typically employed as they can effectively solvate the charged intermediate without protonating the nucleophile.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, the high reactivity of many 6-chloronitropyrimidines often allows for reactions to be conducted at or below room temperature.
Experimental Protocols and Methodologies
The following sections provide generalized yet detailed protocols for the nucleophilic substitution of a 6-chloro group in a nitropyrimidine. Researchers should note that specific reaction conditions may require optimization based on the exact substrate and nucleophile.
General Procedure for Amination
Reactions with amines are among the most common and well-documented substitutions.
Protocol: Synthesis of a 6-Alkylamino-5-nitropyrimidine
-
Reaction Setup: To a solution of the 6-chloronitropyrimidine (1.0 eq.) in a suitable polar aprotic solvent (e.g., ethanol, isopropanol, or DMF) is added the desired amine (1.1 - 2.0 eq.).
-
Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.5 eq.) is often added to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Diagram: Experimental Workflow for Amination
Caption: A typical experimental workflow for the amination of a 6-chloronitropyrimidine.
Reactions with Other Nucleophiles
Similar protocols can be adapted for other nucleophiles.
-
Alkoxides: Reactions with sodium or potassium alkoxides are typically rapid and are often conducted at lower temperatures to control selectivity.
-
Thiols: Thiolates, generated by treating a thiol with a base like sodium hydride or potassium carbonate, are excellent nucleophiles for this transformation.
Comparative Reactivity and Data
Table 1: Qualitative Reactivity of Nucleophiles with 6-Chloronitropyrimidines
| Nucleophile Class | Typical Reactivity | General Conditions |
| Amines (primary, secondary) | High | Room temperature to reflux, often with a base |
| Alkoxides | Very High | 0°C to room temperature |
| Thiolates | Very High | Room temperature |
| Water/Hydroxide | Moderate to High | Often requires elevated temperatures |
Conclusion
The chloro group at the 6-position of a nitropyrimidine is a highly activated and versatile functional group for nucleophilic aromatic substitution. The presence of the nitro group significantly enhances the reactivity of the pyrimidine ring, allowing for the facile introduction of a wide array of substituents under relatively mild conditions. A thorough understanding of the SNAr mechanism and the factors that influence it is essential for the rational design and successful execution of synthetic routes targeting novel pyrimidine-based compounds in drug discovery and other areas of chemical research.
References
-
Córdoba Gómez, L., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. ChemRxiv. [Link]
-
Marchal, A., et al. (Year). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
Sources
Methodological & Application
Application Notes and Protocols: Strategic Use of N-benzyl-6-chloro-5-nitropyrimidin-4-amine in Nucleophilic Aromatic Substitution for Drug Discovery
Introduction: The Strategic Importance of the 5-Nitropyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a multitude of biological interactions.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Within this privileged scaffold, N-benzyl-6-chloro-5-nitropyrimidin-4-amine emerges as a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[4]
The strategic placement of a chloro substituent at the 6-position, activated by an adjacent electron-withdrawing nitro group at the 5-position, renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the facile and often regioselective introduction of a diverse range of nucleophiles, including amines, thiols, and alcohols. The N-benzyl group at the 4-position serves to modulate the electronic properties of the ring and can be a key pharmacophoric element in the final molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in SNAr reactions, detailing the underlying mechanistic principles, offering robust experimental protocols, and discussing the broader applications of the resulting products.
Mechanistic Principles: The SNAr Reaction on an Activated Pyrimidine Core
The nucleophilic aromatic substitution (SNAr) reaction of this compound proceeds via a well-established addition-elimination mechanism. The key to this reaction's facility lies in the electronic activation of the pyrimidine ring by the strongly electron-withdrawing nitro group.
The key steps are as follows:
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom bearing the chlorine atom (C6). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Formation of the Meisenheimer Complex: The negative charge of this intermediate is delocalized across the pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy of the reaction.
-
Rearomatization and Expulsion of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, a good leaving group, to yield the final substituted product.
The regioselectivity of the reaction is dictated by the position of the activating nitro group. Nucleophilic attack is overwhelmingly favored at the position para to the nitro group (C6) due to the effective resonance stabilization of the Meisenheimer intermediate.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of nucleophiles. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Reaction with Amine Nucleophiles
This protocol is suitable for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, piperidine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM, 10 mL per mmol of starting material).
-
Add the amine nucleophile (1.1-1.5 equiv.) to the solution.
-
Add the base (TEA or DIPEA, 2.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). For less reactive amines, heating to 40-60 °C may be required.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol is adapted for reactions with thiol nucleophiles, which are generally more nucleophilic than their alcohol counterparts.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)
-
A suitable base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.2 equiv.) and the anhydrous solvent (e.g., DMF).
-
Cool the solution to 0 °C and add the base (e.g., K2CO3, 2.0 equiv., or NaH, 1.2 equiv. as a 60% dispersion in mineral oil, taking appropriate precautions).
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by flash column chromatography.
Protocol 3: Reaction with Alcohol Nucleophiles
Reactions with alcohols often require stronger bases to generate the more nucleophilic alkoxide in situ.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., methanol, ethanol, benzyl alcohol)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (as solvent or 5-10 equiv. in an inert solvent like THF).
-
Carefully add the strong base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add this compound (1.0 equiv.) as a solid or in a solution of the reaction solvent.
-
Heat the reaction mixture if necessary (e.g., to 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Expected Outcomes and Data Presentation
The reactivity of the nucleophile plays a significant role in the reaction conditions and expected yields. The following table provides a general guide to the expected outcomes based on literature for analogous systems.
| Nucleophile Type | Example | Base | Solvent | Temperature | Typical Yield Range |
| Primary Aromatic Amine | Aniline | TEA/DIPEA | DCM/THF | RT - 60°C | 70-95% |
| Secondary Aliphatic Amine | Morpholine | TEA/DIPEA | DCM/THF | RT | 85-98% |
| Thiol | Thiophenol | K2CO3/NaH | DMF | RT | 80-95% |
| Primary Alcohol | Methanol | NaH/KOtBu | THF/MeOH | RT - Reflux | 60-85% |
| Secondary Alcohol | Isopropanol | NaH/KOtBu | THF | Reflux | 40-70% |
Yields are estimates and can vary based on the specific nucleophile, reaction scale, and purification method.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently reactive nucleophile- Inadequate base strength- Low reaction temperature | - Increase reaction temperature or use microwave irradiation.- Switch to a stronger base (e.g., NaH for alcohols).- Ensure anhydrous conditions, as water can quench the base and nucleophile. |
| Formation of Multiple Products | - Disubstitution (if applicable)- Side reactions with the nitro group- Reaction with the N-benzyl amine | - Use a stoichiometric amount of the nucleophile (1.0-1.1 equiv.).- Maintain lower reaction temperatures.- In the case of very reactive nucleophiles, consider inverse addition (adding the nucleophile to the pyrimidine solution). |
| Difficult Purification | - Unreacted starting material- Similar polarity of product and byproducts | - Optimize the reaction to drive it to completion.- Explore different solvent systems for chromatography.- Consider recrystallization as an alternative purification method. |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 4,6-disubstituted-5-nitropyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability to readily introduce diverse chemical functionalities at the 6-position of this compound allows for the rapid generation of libraries of compounds for screening against various kinase targets.
For example, the substituted pyrimidine core can serve as a scaffold to mimic the hinge-binding region of ATP in the kinase active site. The introduced nucleophilic moiety can then be designed to interact with other regions of the enzyme, leading to potent and selective inhibition. Subsequent reduction of the nitro group to an amine provides an additional handle for further chemical elaboration, enabling the synthesis of complex, poly-substituted pyrimidines and fused heterocyclic systems such as purines.
Caption: Synthetic workflow from the starting material to purine analogues for biological screening.
Conclusion
This compound is a powerful and versatile building block for nucleophilic aromatic substitution reactions. Its high reactivity, driven by the activating nitro group, allows for the efficient synthesis of a wide range of substituted pyrimidines. The protocols and insights provided in this application note are intended to empower researchers in drug discovery and medicinal chemistry to effectively harness the synthetic potential of this valuable intermediate in the creation of novel and impactful therapeutic agents.
References
-
N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed. Available at: [Link]
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH. Available at: [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available at: [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? NIH. Available at: [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology. Available at: [Link]
-
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC - NIH. Available at: [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. Available at: [Link]
-
SNAr troubleshooting. Reddit. Available at: [Link]
-
Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. Available at: [Link]
-
N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine. PubChem. Available at: [Link]
-
Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. PMC - NIH. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of 4, 5, 6, 23, 24, and 25. (A) Synthesis of building block 5. Reagents and conditions. ResearchGate. Available at: [Link]
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. Available at: [Link]
-
Acyclic purine and pyrimidine nucleotide analogs as ecto-5′-nucleotidase (CD73) inhibitors. ArTS - UniTS. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available at: [Link]
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- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Selective Reduction of N-benzyl-6-chloro-5-nitropyrimidin-4-amine
Abstract: This document provides detailed protocols for the chemical reduction of the nitro group in N-benzyl-6-chloro-5-nitropyrimidin-4-amine, a critical intermediate in the synthesis of various biologically active compounds, including kinase inhibitors. The resulting product, N⁴-benzyl-6-chloro-pyrimidine-4,5-diamine, is a key building block for the construction of purine analogs and other heterocyclic scaffolds. This note presents two robust and validated methods: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-acid reduction using stannous chloride (SnCl₂). The guide offers a comparative analysis of these methods, discussing the underlying chemical principles, procedural details, safety considerations, and troubleshooting to aid researchers in selecting and executing the optimal strategy for their specific needs.
Introduction and Strategic Considerations
This compound is a pivotal precursor in medicinal chemistry and drug development. The selective reduction of its 5-nitro group to a primary amine is a gateway transformation, yielding the corresponding 4,5-diaminopyrimidine. This diamine is primed for subsequent cyclization reactions to form purines and related heterocyclic systems.
The choice of reduction protocol is governed by several factors, including functional group tolerance, scalability, and safety. The pyrimidine ring, substituted with both a chloro and an amino group, presents specific challenges:
-
Chemoselectivity: The primary goal is the reduction of the nitro group without affecting the chloro substituent. Reductive dehalogenation is a common side reaction, particularly in catalytic hydrogenation.[1][2]
-
Substrate & Product Stability: The starting material and the resulting diamine product can be sensitive to harsh acidic or basic conditions. The product, an electron-rich diamine, is susceptible to aerial oxidation, necessitating careful handling during work-up and purification.
This guide details two well-established methods that address these challenges differently, providing researchers with versatile options.
Overall Reaction Scheme
The conversion of the nitro-pyrimidine to the diamino-pyrimidine is illustrated below, showcasing the two primary methods discussed.
Caption: General reaction scheme for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and generating water as the only stoichiometric byproduct.[2][3] However, for substrates containing aryl halides, the risk of hydrodehalogenation is a significant concern that must be carefully managed.[1]
Principle: The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) by palladium on a carbon support (Pd/C). The nitro group is preferentially adsorbed and reduced on the catalyst surface.[4] Selectivity over dehalogenation can often be achieved by careful control of reaction conditions such as hydrogen pressure, temperature, and catalyst choice. Sometimes, catalyst poisons like diphenylsulfide are used to enhance selectivity, though this is not typically required for this substrate under controlled conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Starting material. |
| Palladium on Carbon (10% Pd, dry basis) | Degussa type E101 | Sigma-Aldrich | Handle catalyst carefully; it is pyrophoric when dry. Use wetted. |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Hydrogen (H₂) Gas | High Purity (>99.9%) | Airgas | Use in a well-ventilated fume hood with appropriate safety gear. |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid. |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Airgas | For creating an inert atmosphere. |
| Hydrogenation Vessel (e.g., Parr Shaker) | N/A | Parr Instrument | Required for reactions under pressure. |
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (Ethanol or Ethyl Acetate, approx. 15-20 mL per gram of substrate). Stir to dissolve or suspend the starting material.
-
Inerting: Seal the vessel and purge the system with nitrogen or argon gas for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (0.05-0.10 eq by weight). Safety Note: Do not add the dry catalyst in air to a flammable solvent. Add the solvent to the flask first, then the catalyst under an inert atmosphere.
-
Hydrogenation: Purge the vessel with hydrogen gas 3-4 times. Pressurize the vessel to the desired pressure (typically 1-4 atm or 15-60 psi).
-
Reaction: Begin vigorous stirring. The reaction is often exothermic, and a slight temperature increase may be observed. Monitor the reaction progress by observing hydrogen uptake.
-
Monitoring: After hydrogen uptake ceases (typically 2-6 hours), the reaction can be checked for completion by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate). The product is more polar than the starting material and is UV active.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with fresh solvent (EtOAc or EtOH) to ensure complete recovery of the product. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can ignite. Quench it carefully with water.
-
Purification: The filtrate can be concentrated under reduced pressure. The resulting crude product, N⁴-benzyl-6-chloro-pyrimidine-4,5-diamine, is often of sufficient purity for subsequent steps. If further purification is needed, recrystallization from ethanol/water or column chromatography can be employed. The product is sensitive to air, so prolonged exposure should be minimized.
Expected Results and Characterization
-
Yield: Typically >90%.
-
Appearance: Off-white to pale yellow solid.
-
Purity: >95% by HPLC and ¹H NMR.
-
Key ¹H NMR Signals: Disappearance of the nitro-pyrimidine signals and appearance of a new broad signal for the -NH₂ protons.
Protocol 2: Stannous Chloride (SnCl₂) Reduction
Reduction with stannous chloride (tin(II) chloride) is a classic and highly reliable method for converting aromatic nitro compounds to anilines.[5][6] It is particularly valuable when catalytic hydrogenation is not feasible due to catalyst poisoning or undesired side reactions like dehalogenation.[7][8]
Principle: In an acidic or alcoholic medium, SnCl₂ acts as a single-electron transfer agent. The nitro group is reduced in a stepwise manner through nitroso and hydroxylamine intermediates to the final amine.[5] This method is highly chemoselective for the nitro group, leaving other reducible functionalities like halogens, esters, and nitriles untouched.[8] The main drawback is the need to remove tin salts during the work-up.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Starting material. |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent | Sigma-Aldrich | Use an excess, typically 3-5 equivalents. |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Reagent Grade | Fisher Scientific | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) | Saturated aq. soln. | VWR | For neutralization during work-up. |
| Brine | Saturated aq. soln. | N/A | For washing during extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
Step-by-Step Experimental Protocol
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol or ethyl acetate (20-25 mL per gram of substrate).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C). The reaction is usually complete within 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH to neutralize the mixture. This will precipitate tin salts (tin hydroxides). Be cautious as this may be exothermic and involve gas evolution if bicarbonate is used. The pH should be adjusted to ~8-9. c. The resulting thick slurry should be stirred vigorously for 30-60 minutes.
-
Filtration: Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate to extract all the product.
-
Extraction: Transfer the filtrate to a separatory funnel. If layers do not separate well, add more ethyl acetate and brine. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by recrystallization or column chromatography if necessary.
Expected Results and Characterization
-
Yield: 85-95%.
-
Appearance: Off-white to light tan solid.
-
Purity: >95% by HPLC and ¹H NMR.
-
Note: The primary challenge is the efficient removal of tin salts, which can sometimes trap the product. Thorough washing of the filter cake is crucial.
Comparative Analysis and Method Selection
| Parameter | Protocol 1: Catalytic Hydrogenation (Pd/C) | Protocol 2: Stannous Chloride (SnCl₂) |
| Chemoselectivity | High, but risk of dehalogenation needs careful control. | Excellent; highly selective for the nitro group.[8] |
| Work-up & Purification | Simple filtration to remove catalyst. Clean byproducts (H₂O). | More complex; requires neutralization and filtration of tin salts. |
| Scalability | Highly scalable with appropriate hydrogenation equipment. | Scalable, but handling large volumes of tin waste can be problematic. |
| Safety & Environmental | Requires handling of flammable H₂ gas and pyrophoric catalyst. Low waste. | Avoids pressurized gas. Generates significant heavy metal (tin) waste. |
| Reaction Time | 2-6 hours. | 1-3 hours. |
| Cost | High initial cost for catalyst and equipment. | Lower cost of reagents. |
Recommendation: For initial, small-scale synthesis where functional group tolerance is critical and specialized hydrogenation equipment may not be available, Protocol 2 (SnCl₂) is a reliable choice. For larger-scale synthesis where process efficiency and waste reduction are priorities, Protocol 1 (Pd/C) is superior, provided that conditions can be optimized to prevent dehalogenation.
Experimental Workflow Visualization
Caption: Comparative workflow diagram for the two primary reduction protocols.
References
-
ResearchGate. How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. Available at: [Link]
-
ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Available at: [Link]
-
askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives. Available at: [Link]
-
ACS Green Chemistry Institute. Sn2+ reduction. Available at: [Link]
-
Chemistry Stack Exchange. What groups can be reduced by Sn/HCl?. Available at: [Link]
-
Strategian. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Available at: [Link]
-
Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available at: [Link]
-
RSC Publishing. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Available at: [Link]
-
Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]
-
ResearchGate. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Available at: [Link]
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RSC Publishing. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Available at: [Link]
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Microwave-assisted synthesis of N-benzyl-6-chloro-5-nitropyrimidin-4-amine derivatives
An In-Depth Guide to the Rapid Synthesis of N-benzyl-6-chloro-5-nitropyrimidin-4-amine Derivatives via Microwave-Assisted Nucleophilic Aromatic Substitution
Introduction: Accelerating Discovery Chemistry
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1] Specifically, the this compound framework serves as a crucial intermediate for creating more complex, biologically active molecules, including potent inhibitors of enzymes like USP1/UAF1, a target in non-small cell lung cancer.[2] The traditional synthesis of these compounds often involves lengthy reaction times and harsh conditions, creating a bottleneck in drug discovery pipelines.
Microwave-assisted organic synthesis (MAOS) offers a transformative solution, dramatically accelerating chemical reactions from hours to mere minutes.[3][4][5] By utilizing microwave energy, polar molecules within the reaction mixture are heated directly and uniformly, leading to rapid temperature elevation that cannot be achieved with conventional heating methods.[4][6] This application note provides a detailed protocol for the efficient synthesis of this compound derivatives, leveraging the power of microwave irradiation to achieve high yields and purity in a fraction of the time.
Mechanistic Rationale: The Synergy of Structure and Energy
The successful synthesis hinges on a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is highly effective due to the inherent electronic properties of the starting pyrimidine and the unique advantages conferred by microwave heating.
Pillar 1: An Electron-Deficient Core
The pyrimidine ring is classified as a π-deficient heterocycle. The two nitrogen atoms within the ring act as electron sinks, withdrawing electron density and making the carbon atoms susceptible to attack by nucleophiles.[7]
Pillar 2: Activation by Electron-Withdrawing Groups
The reaction is further facilitated by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C5 position. This group provides powerful resonance stabilization to the negatively charged intermediate, known as the Meisenheimer complex, which forms when the benzylamine nucleophile attacks the ring. This stabilization lowers the activation energy of the reaction, making the substitution more favorable. The chlorine atom at the C6 position serves as an excellent leaving group, readily displaced upon re-aromatization of the ring.
Pillar 3: The Microwave Advantage
Conventional heating relies on conduction and convection, which is slow and can create thermal gradients within the reaction vessel. Microwave energy, however, directly couples with polar molecules (like the solvent and reactants), causing rapid, uniform heating through dielectric loss.[4][6] This not only accelerates the reaction rate but often leads to cleaner reaction profiles and higher yields by minimizing the formation of degradation byproducts associated with prolonged exposure to high temperatures.
Caption: Experimental workflow from setup to characterization.
Detailed Experimental Protocol
This protocol describes a general procedure that can be adapted for various substituted benzylamines.
Materials & Equipment
-
Reagents: 4,6-dichloro-5-nitropyrimidine, substituted benzylamine, triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), anhydrous propanol (or other suitable high-boiling polar solvent like ethanol or DMF).
-
Equipment: Dedicated chemical microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vials with caps, magnetic stir bars, Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), filtration apparatus, rotary evaporator, flash chromatography system (optional).
Step-by-Step Synthesis Procedure
-
Vial Preparation: Into a 10 mL microwave reaction vial containing a magnetic stir bar, add 4,6-dichloro-5-nitropyrimidine (1.0 mmol, 194 mg).
-
Reagent Addition: Add anhydrous propanol (3 mL) to dissolve or suspend the starting material. Follow this with the addition of the desired substituted benzylamine (1.05 mmol, 1.05 equivalents).
-
Base Addition: Add triethylamine (1.5 mmol, 0.21 mL) to the mixture. The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction.[8]
-
Sealing: Securely cap the reaction vial. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters to irradiate at a constant temperature of 130°C for 20 minutes, with magnetic stirring enabled.[9]
-
Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature. Spot a small aliquot of the reaction mixture onto a TLC plate and elute with a hexane:ethyl acetate (e.g., 7:3) mobile phase to check for the consumption of the starting material. If the reaction is incomplete, it can be subjected to further irradiation in 5-minute intervals.
-
Product Isolation and Work-up: Once the reaction is complete, cool the vial in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol or water to remove residual base and solvent.
-
Purification: The filtered solid is often of high purity. However, if required, further purification can be achieved by recrystallization from ethanol or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the this compound derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General SNAr reaction scheme.
Data & Results: Versatility and Efficiency
The protocol is robust and accommodates a variety of substituents on the benzylamine ring. The following table provides representative data illustrating the efficiency of the microwave-assisted method.
| Entry | Benzylamine Substituent | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | H | 20 | 130 | 92% |
| 2 | 4-Methoxy | 15 | 130 | 95% |
| 3 | 4-Chloro | 25 | 130 | 88% |
| 4 | 3,4-Dichloro | 30 | 140 | 85% |
| 5 | 4-Trifluoromethyl | 30 | 140 | 83% |
Analysis of Results:
-
Electron-donating groups (e.g., 4-Methoxy) on the benzylamine increase its nucleophilicity, leading to shorter reaction times and higher yields.
-
Electron-withdrawing groups (e.g., 4-Chloro, 4-Trifluoromethyl) decrease the nucleophilicity of the amine, requiring slightly longer reaction times or higher temperatures to achieve good conversion.
Conclusion and Field Insights
This microwave-assisted protocol represents a significant advancement over conventional methods for synthesizing this compound derivatives. The primary advantages are a dramatic reduction in reaction time (from hours to minutes) and consistently high product yields.[5] This method is highly scalable and amenable to parallel synthesis, making it an invaluable tool for generating compound libraries for drug discovery and medicinal chemistry programs. For successful and safe execution, it is imperative to use a dedicated microwave reactor designed for chemical synthesis, as household microwave ovens lack the necessary temperature and pressure controls.[6] The efficiency and robustness of this SNAr reaction underscore the power of combining rational mechanistic understanding with modern synthesis technology.
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High-Throughput Screening of Pyrimidine Derivatives: A Guide to Assay Selection and Protocol Optimization
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring, a fundamental heterocyclic aromatic compound, is a cornerstone of medicinal chemistry and drug discovery. Its prevalence in the architecture of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, underpins its remarkable versatility as a privileged scaffold. Pyrimidine derivatives have been successfully developed into a multitude of FDA-approved drugs, demonstrating a broad spectrum of therapeutic activities, including potent anticancer and kinase inhibitory effects. The amenability of the pyrimidine core to chemical modification allows for the generation of vast and diverse compound libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. This guide provides an in-depth exploration of the key HTS assays and protocols tailored for the evaluation of pyrimidine derivatives, with a particular focus on their application in kinase inhibitor discovery and oncology research.
Strategic Assay Selection: Navigating the HTS Landscape for Pyrimidine Derivatives
The success of any HTS campaign hinges on the judicious selection of an appropriate assay. The choice is dictated by the specific biological question being addressed, the nature of the target, and the desired throughput. For pyrimidine derivatives, which often target intracellular enzymes like kinases, the primary bifurcation in assay strategy lies between biochemical and cell-based approaches.
-
Biochemical Assays: These in vitro assays utilize purified components (e.g., a kinase and its substrate) to directly measure the effect of a compound on the target's activity. They are highly sensitive, reproducible, and offer a clean system to establish a direct structure-activity relationship (SAR). However, they do not provide information on cell permeability or off-target effects in a cellular context.
-
Cell-Based Assays: These assays are performed using living cells and measure a compound's effect on a cellular process, such as proliferation, apoptosis, or the activation of a specific signaling pathway.[1] They provide more physiologically relevant data, as they account for factors like membrane permeability and cellular metabolism.[1] However, identifying the direct molecular target of a hit from a cell-based screen can be more challenging.
A well-rounded HTS strategy for pyrimidine derivatives often employs a tiered approach, starting with a primary biochemical screen to identify potent inhibitors, followed by secondary cell-based assays to confirm cellular activity and assess cytotoxicity. Finally, target engagement assays can be used to verify that the compound interacts with its intended target within the complex cellular milieu.
Diagram 1: HTS Workflow for Pyrimidine Derivatives
Caption: A tiered high-throughput screening workflow for pyrimidine derivatives.
Biochemical Assays for Kinase Inhibitor Screening
Protein kinases are a major class of enzymes targeted by pyrimidine-based inhibitors.[2][3] Several robust and HTS-compatible biochemical assays are available to screen for kinase inhibitors.
Luminescence-Based Kinase Assays (e.g., Kinase-Glo®, ADP-Glo™)
Principle: These assays quantify kinase activity by measuring the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) in a kinase reaction.[4][5] In the Kinase-Glo® assay, a proprietary luciferase enzyme utilizes the remaining ATP to generate a luminescent signal; thus, a lower signal indicates higher kinase activity (and more potent inhibition).[4][6] Conversely, the ADP-Glo™ assay first eliminates unused ATP and then converts the ADP product back to ATP, which is then detected by luciferase, resulting in a signal that is directly proportional to kinase activity.[7][8]
Causality Behind Experimental Choices: The choice between measuring ATP depletion or ADP formation depends on the specific kinase and reaction conditions. For kinases with low ATP consumption, an ADP detection method may offer a better signal window. These assays are homogenous ("add-and-read"), making them highly amenable to automation and high-throughput formats.
Protocol: Kinase-Glo® Luminescent Kinase Assay
-
Reaction Setup: In a 384-well white, opaque-bottom plate, add 2.5 µL of 2X kinase/substrate solution (containing the target kinase and its specific substrate in reaction buffer).
-
Compound Addition: Add 25 nL of the pyrimidine derivative compounds dissolved in DMSO using an acoustic liquid handler or pin tool. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle).
-
Initiate Reaction: Add 2.5 µL of 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to sensitively detect ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Add 5 µL of Kinase-Glo® reagent to each well. Mix briefly on a plate shaker.
-
Signal Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
AlphaScreen™ Kinase Assay
Principle: The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the phosphorylation of a biotinylated substrate.[9] A streptavidin-coated donor bead binds to the biotinylated substrate, and an antibody specific for the phosphorylated substrate, conjugated to an acceptor bead, recognizes the product. When the substrate is phosphorylated, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor bead, singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[9][10]
Causality Behind Experimental Choices: AlphaScreen™ assays are highly sensitive and can be used with a variety of substrates, including peptides and full-length proteins.[9] The requirement for a specific phospho-antibody makes the assay highly specific to the intended phosphorylation event. This format is particularly useful for kinases where a robust antibody is available.
Diagram 2: AlphaScreen™ Kinase Assay Principle
Caption: A simplified workflow for high-throughput CETSA®.
Protocol: High-Throughput CETSA® using AlphaScreen™ Detection
-
Cell Treatment: In a multi-well plate, treat cells with the pyrimidine compounds or DMSO control and incubate to allow for cell penetration and target binding.
-
Thermal Challenge: Heat the plate in a PCR cycler to an optimized temperature that causes partial denaturation of the target protein.
-
Cell Lysis: Lyse the cells using a lysis buffer.
-
Clarification of Lysate: Centrifuge the plate to pellet the aggregated proteins.
-
Lysate Transfer: Carefully transfer the supernatant containing the soluble protein fraction to a new assay plate.
-
AlphaScreen™ Detection: Perform an AlphaScreen™ assay to specifically quantify the amount of the soluble target protein in the lysate.
-
Data Analysis: An increased AlphaScreen™ signal in compound-treated wells compared to control wells indicates thermal stabilization of the target protein and thus, target engagement.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a rich source of novel therapeutic agents. The successful identification and optimization of these compounds are heavily reliant on the strategic implementation of robust and efficient high-throughput screening assays. This guide has outlined a selection of key biochemical, cell-based, and target engagement assays, providing not only the "how" but also the "why" behind their application. By integrating these diverse assay formats into a logical screening cascade, researchers can effectively navigate the complexities of drug discovery, from initial hit identification to lead optimization. The continued development of innovative assay technologies, coupled with a deeper understanding of the biological targets of pyrimidine derivatives, will undoubtedly accelerate the discovery of the next generation of pyrimidine-based medicines.
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. Available at: [Link]
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Wolska, Z., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Available at: [Link]
-
Amer, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]
-
Dai, L., et al. (2018). An efficient proteome-wide strategy for discovery and characterization of cellular nucleotide-protein interactions. Cell Chemical Biology. Available at: [Link]
-
Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. Available at: [Link]
Sources
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- 3. promega.com [promega.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Application Notes & Protocols: A Strategic Guide to the Development of Anti-inflammatory Agents from Pyrimidine Scaffolds
Foreword: The Pyrimidine Scaffold as a Privileged Structure in Inflammation Research
The quest for novel anti-inflammatory therapeutics is a cornerstone of modern medicinal chemistry, driven by the need for safer and more effective treatments for a spectrum of debilitating diseases. Within the vast landscape of heterocyclic chemistry, the pyrimidine nucleus stands out as a "privileged scaffold."[1][2] Its presence in the essential building blocks of nucleic acids (cytosine, thymine, and uracil) grants it inherent biocompatibility and diverse molecular recognition capabilities.[3] This unique characteristic has been leveraged to develop a multitude of clinically approved drugs, and its derivatives continue to show promise in targeting the complex signaling networks that underpin inflammation.[4][5][6]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for the rational design, synthesis, and evaluation of novel pyrimidine-based anti-inflammatory agents. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in the key signaling pathways that govern the inflammatory response.
Section 1: The Mechanistic Landscape of Pyrimidine Anti-Inflammatory Action
The anti-inflammatory effects of pyrimidine derivatives are primarily attributed to their ability to modulate the activity of key inflammatory mediators.[7][8] Understanding these targets is fundamental to designing effective screening cascades and interpreting structure-activity relationships (SAR).
Key molecular targets and pathways include:
-
Cyclooxygenase (COX) Enzymes: Many pyrimidine-based agents, like traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), function by inhibiting COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[4][7][9] The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with COX-1 inhibition.[10]
-
Inducible Nitric Oxide Synthase (iNOS): During an inflammatory response, macrophages are stimulated to produce large amounts of nitric oxide (NO) via the iNOS enzyme.[4] NO is a key signaling molecule and effector in both acute and chronic inflammation. Pyrimidine compounds can effectively suppress iNOS expression or activity.[11]
-
Pro-inflammatory Cytokines: Pyrimidine derivatives have been shown to inhibit the production and release of crucial cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6), which orchestrate and amplify the inflammatory cascade.[7]
-
Kinase Signaling Pathways: Modern drug discovery efforts often focus on intracellular signaling. Pyrimidine scaffolds have proven highly effective as inhibitors of kinases within critical inflammatory pathways, including:
The following diagram illustrates the overarching strategy for developing a pyrimidine-based anti-inflammatory agent, from initial concept to in vivo validation.
Sources
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- 2. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
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- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 14. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 16. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of C6-Chloro Substitution Reactions
Welcome to the Technical Support Center for optimizing C6-chloro substitutions. This guide is designed for researchers, scientists, and professionals in drug development who are working with C6-chlorinated heterocyclic compounds, such as purines and pyridines. The substitution of the C6-chloro group is a critical transformation for accessing novel chemical matter with potential therapeutic applications. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of these reactions and achieve your desired outcomes.
Introduction: The Significance of C6-Chloro Substitution
The chlorine atom at the C6 position of purine and pyridine scaffolds is a versatile handle for introducing a wide range of substituents through various synthetic methodologies. These include palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr). The ability to efficiently and selectively modify this position is paramount in medicinal chemistry for structure-activity relationship (SAR) studies. However, these reactions are often plagued by challenges such as low yields, side product formation, and poor reproducibility. This guide aims to provide a systematic approach to overcoming these obstacles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when planning a C6-chloro substitution reaction.
Q1: Which reaction type should I choose for my C6-chloro substitution?
A1: The choice of reaction depends on the nucleophile you intend to couple.
-
For C-C bond formation (e.g., introducing aryl, heteroaryl, or alkyl groups): The Suzuki-Miyaura coupling is a robust and widely used method.[1][2] It offers broad functional group tolerance.
-
For C-N bond formation (e.g., introducing amines, amides, or heterocycles): The Buchwald-Hartwig amination is the premier choice.[3][4] Modern catalyst systems allow for the coupling of a vast array of nitrogen nucleophiles.
-
For C-O and C-S bond formation (e.g., introducing phenols or thiols): Both Buchwald-Hartwig type C-O/C-S couplings and Nucleophilic Aromatic Substitution (SNAr) can be effective. SNAr is often simpler and does not require a metal catalyst but is typically limited to electron-deficient heterocyclic systems.[5][6][7]
Q2: Why is the choice of ligand so critical in palladium-catalyzed reactions?
A2: The ligand plays a multifaceted role in the catalytic cycle.[8] It stabilizes the palladium center, influences its electronic properties, and controls the steric environment around the metal.[8] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the relatively unreactive C-Cl bond and promote the subsequent reductive elimination step.[9][10] An inappropriate ligand can lead to slow or no reaction, or catalyst decomposition.[11]
Q3: What is a "precatalyst" and why should I consider using one?
A3: A precatalyst is a stable, well-defined palladium complex that, under the reaction conditions, readily forms the active Pd(0) species.[12] Using sources like Pd(OAc)₂ can sometimes be unreliable because the reduction to the active Pd(0) can be inconsistent.[13] Precatalysts, such as those developed by the Buchwald group (e.g., G3-XPhos), offer greater reproducibility and often allow for lower catalyst loadings.[12]
Q4: How do I choose the right base for my reaction?
A4: The base is crucial for the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the nucleophile in Buchwald-Hartwig aminations.
-
Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, and Cs₂CO₃ are common.
-
The choice depends on the functional group tolerance of your substrates.[14] If your molecule has base-sensitive groups (e.g., esters, ketones), a weaker base like K₂CO₃ or even an organic base might be necessary, though this may require higher temperatures or longer reaction times.[12][14]
Q5: What are the best practices for setting up a cross-coupling reaction?
A5: To ensure reproducibility, it is critical to maintain an inert atmosphere.[14] Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[14] Therefore, all reactions should be set up under an inert gas like argon or nitrogen. Solvents should be properly degassed to remove dissolved oxygen.[14]
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: I'm not getting any, or very little, of my desired product. What should I do?
A: A low yield can stem from several factors. A systematic approach to troubleshooting is key.
Initial Checks & Potential Causes:
-
Catalyst Inactivity: The most common culprit.
-
Was the reaction properly degassed? Oxygen can kill the catalyst.[14]
-
Is your palladium source reliable? Consider using a precatalyst for more consistent generation of the active Pd(0) species.[12][13]
-
Is your ligand appropriate for a chloro-heterocycle? Chloro-heterocycles are challenging substrates. You often need electron-rich and bulky ligands like XPhos, SPhos, or a suitable NHC to promote oxidative addition.[2][10]
-
-
Incorrect Base: The base may be too weak or insoluble.
-
For Suzuki reactions, try a stronger base like K₃PO₄ or Cs₂CO₃.
-
For Buchwald-Hartwig aminations, NaOt-Bu is often a good starting point, but K₂CO₃ or Cs₂CO₃ may also be effective.[3]
-
-
Insufficient Temperature: Many cross-coupling reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate, especially with challenging substrates.[12]
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalyst.
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for low reaction yield.
Problem 2: Incomplete Conversion of Starting Material
Q: My reaction stalls, and I see a significant amount of starting material remaining. What's happening?
A: This often points to catalyst deactivation or insufficient reaction time/temperature.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.[16]
-
Insufficient Reaction Time/Temperature: The reaction may simply be slow.
-
Solution: Extend the reaction time and monitor by TLC or LC-MS. If the reaction is still sluggish, a modest increase in temperature may be beneficial.[12]
-
-
Product Inhibition: In some cases, the product itself can coordinate to the palladium center and inhibit the catalytic cycle.
-
Solution: This is more challenging to solve but can sometimes be mitigated by using a higher catalyst loading or a ligand that promotes faster reductive elimination.
-
Problem 3: Formation of Side Products
Q: I'm seeing significant side products, such as hydrodehalogenation or homocoupling. How can I suppress these?
A: Side product formation indicates that undesired reaction pathways are competing with your desired transformation.
Common Side Products and Their Mitigation:
| Side Product | Description | Potential Cause(s) | Suggested Solution(s) |
| Hydrodehalogenation | The C6-Cl is replaced by a hydrogen atom. | Presence of water or other protic sources; β-hydride elimination from certain organometallic reagents. | Use anhydrous solvents and reagents; choose a different base. |
| Homocoupling | Two molecules of the nucleophile (e.g., boronic acid) couple together. | Presence of oxygen; catalyst system promotes this pathway. | Ensure rigorous degassing of the reaction mixture[14]; screen different ligands and palladium sources. |
| Protodeborylation | The boronic acid is converted to the corresponding arene before it can transmetalate. | Presence of water; prolonged reaction times at high temperatures. | Use anhydrous conditions; add the boronic acid in portions if necessary. |
Part 3: Experimental Protocols
This section provides a general, step-by-step protocol for screening reaction conditions.
General Protocol for Small-Scale Reaction Condition Screening
This protocol is designed for screening multiple conditions in parallel using small vials.
Objective: To identify the optimal ligand, base, and solvent for the coupling of a C6-chloro-heterocycle with a generic nucleophile.
Materials:
-
C6-chloro-heterocycle (Substrate)
-
Nucleophile (e.g., boronic acid or amine)
-
Palladium precatalyst (e.g., G3-XPhos)
-
Set of ligands (e.g., XPhos, SPhos, RuPhos)
-
Set of bases (e.g., K₃PO₄, NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvents (e.g., Dioxane, Toluene, CPME)
-
Inert atmosphere glovebox or Schlenk line
-
Small reaction vials with stir bars and screw caps
Procedure:
-
Array Preparation: In a glovebox, arrange and label reaction vials.
-
Addition of Solids: To each vial, add the C6-chloro-heterocycle (1.0 equiv), the palladium precatalyst (e.g., 2 mol%), the specific ligand being tested (e.g., 4 mol%), and the specific base being tested (e.g., 2.0 equiv).
-
Addition of Nucleophile: Add the nucleophile (e.g., 1.2 equiv for Suzuki, 1.1 equiv for Buchwald-Hartwig).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a magnetic stir plate.
-
Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS to determine the conversion to product and identify any major side products.
Screening Logic Diagram
Caption: A phased approach to reaction optimization screening.
References
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development URL: [Link]
-
Title: Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions Source: Organic Letters URL: [Link]
-
Title: A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: Journal of the American Chemical Society URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation Source: Molecules URL: [Link]
-
Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]
-
Title: What's the role of the phosphine ligand in Suzuki couplings? Source: Reddit URL: [Link]
-
Title: Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]
-
Title: Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... Source: ResearchGate URL: [Link]
-
Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: ACS Omega URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... Source: ResearchGate URL: [Link]
-
Title: 5.6 Nucleophilic Aromatic Substitution: SNAr Source: KPU Pressbooks URL: [Link]
-
Title: Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: RSC Advances URL: [Link]
-
Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: Journal of the American Chemical Society URL: [Link]
-
Title: Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles Source: Pen & Prosperity URL: [Link]
-
Title: Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions Source: Scientific Reports URL: [Link]
-
Title: Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands Source: ResearchGate URL: [Link]
-
Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions Source: PubMed URL: [Link]
-
Title: Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries Source: ResearchGate URL: [Link]
-
Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: SNAr Solvents and Reagents Source: Wordpress URL: [Link]
-
Title: Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Cu-Catalyzed C–N Couplings with Benzilamide Ligands Source: ResearchGate URL: [Link]
-
Title: 17.2: Palladium catalyzed couplings Source: Chemistry LibreTexts URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: Green Chemistry URL: [Link]
-
Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: Green Chemistry URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Method Development for Pyrimidine Derivatives
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of pyrimidine derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to common challenges encountered during method development. Pyrimidine derivatives, with their inherent polarity and ionizable functional groups, often present unique chromatographic challenges. This resource consolidates foundational knowledge and advanced troubleshooting strategies to empower you to develop robust, reliable, and reproducible HPLC methods.
Section 1: Foundational FAQs for Method Development
This section addresses the initial questions that form the bedrock of a successful HPLC method for pyrimidine analysis. Understanding these core concepts will prevent common pitfalls from the outset.
Q1: What is the best starting HPLC column for analyzing pyrimidine derivatives?
A1: The most common and effective starting point for pyrimidine derivatives is a Reversed-Phase (RP) C18 column .[1][2] Pyrimidines are generally polar to moderately polar, making them well-suited for retention on a hydrophobic C18 stationary phase with a polar mobile phase.
-
Causality: The separation mechanism in RP-HPLC is primarily based on hydrophobic interactions. The non-polar C18 alkyl chains on the stationary phase interact with the non-polar regions of the pyrimidine molecules. By adjusting the polarity of the mobile phase (typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol), you can control the elution of the analytes.[3]
-
Expert Tip: For highly polar pyrimidine derivatives (e.g., nucleosides like cytidine or uridine), a standard C18 may not provide sufficient retention. In these cases, consider an "Aqueous C18" (AQ-C18) column, which is designed to prevent phase collapse in highly aqueous mobile phases, or a Polar-Embedded column which offers alternative selectivity.[2][4]
Table 1: Recommended Starting Column Chemistries
| Column Type | USP Classification | Primary Interaction | Best For |
| C18 (Octadecyl) | L1 | Hydrophobic | General-purpose analysis of most pyrimidine derivatives.[5] |
| C8 (Octyl) | L7 | Hydrophobic (less retentive than C18) | Less hydrophobic derivatives or when shorter run times are needed. |
| Aqueous C18 (AQ-C18) | L1, L96 | Hydrophobic & Polar | Highly polar, water-soluble pyrimidines requiring high aqueous mobile phases.[2] |
| Polar-Embedded | L1 | Hydrophobic & H-Bonding | Basic pyrimidines prone to peak tailing; offers alternative selectivity.[4] |
| Phenyl-Hexyl | L11 | Hydrophobic & π-π Interactions | Aromatic pyrimidine derivatives, offering unique selectivity based on electron density.[2] |
Q2: What are the typical starting mobile phase conditions?
A2: A typical starting point is a gradient elution using a buffered aqueous phase (Solvent A) and an organic modifier (Solvent B).
-
Solvent A (Aqueous): HPLC-grade water with a buffer (e.g., 10-25 mM phosphate or acetate) adjusted to a specific pH.
-
Solvent B (Organic): Acetonitrile or Methanol. Acetonitrile is often preferred as it typically provides better peak shapes and lower backpressure.
-
Starting Gradient: A shallow gradient, such as 5% to 60% Solvent B over 20-30 minutes, is a good starting point to scout for the elution position of your analytes.
Q3: Why is mobile phase pH so critical for pyrimidine analysis, and how do I choose the right pH?
A3: Mobile phase pH is arguably the most critical parameter because it controls the ionization state of pyrimidine derivatives, which dramatically affects their retention and peak shape.[6][7][8]
-
The Science: Most pyrimidine derivatives contain basic nitrogen atoms (amine groups) and/or acidic protons. The charge of the molecule changes as the mobile phase pH crosses the analyte's pKa value. In reversed-phase HPLC, ionized (charged) molecules are more polar and will elute earlier with poorer retention, while neutral molecules are more hydrophobic and will be retained longer.[7][8]
-
Practical Strategy: The key to a robust method is to set the mobile phase pH at least 1.5 to 2 units away from the pKa of your analyte.[9]
-
For Basic Pyrimidines (pKa of conjugate acid ~2-5): To ensure the molecule is in a consistent, neutral state for good retention, adjust the mobile phase pH to >7. However, be aware that standard silica columns degrade at high pH. Use a hybrid or high-pH stable column for this approach.[10] Alternatively, to ensure they are consistently in a single ionized (protonated) state, work at a low pH (e.g., pH 2.5-3.0).[11]
-
For Acidic Pyrimidines (e.g., barbiturates, pKa ~7-8): Adjust the mobile phase pH to <6 to ensure they remain in their neutral, protonated form.
-
Section 2: Troubleshooting Guide
This section uses a direct question-and-answer format to tackle the most common and frustrating issues encountered during HPLC analysis of pyrimidines.
Problem Area: Poor Peak Shape
Q: My pyrimidine peaks are tailing severely. What is the cause and how do I fix it?
A: Peak tailing is the most frequent issue when analyzing basic pyrimidine compounds.[12][13] The primary cause is unwanted secondary interactions between the basic analyte and acidic residual silanol groups on the silica surface of the HPLC column.[4][10]
-
Causality: At a mid-range pH (e.g., pH 4-7), residual silanol groups (-Si-OH) on the silica backbone become deprotonated and negatively charged (-Si-O⁻). Basic pyrimidines, if protonated (positively charged), can interact with these sites via a strong ion-exchange mechanism. This mixed-mode retention leads to a "tail" as the molecules are released slowly from these high-energy sites.[10]
-
Solutions (Step-by-Step):
-
Adjust Mobile Phase pH: This is the most effective first step. Lower the pH to 2.5-3.0 using an acid like formic acid or a phosphate buffer.[11] At this low pH, the silanol groups are fully protonated (neutral), minimizing the unwanted ionic interaction.
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped," a process that covers many residual silanols. If you are using an older "Type A" silica column, switching to a modern, high-purity "Type B" silica column (like an Agilent ZORBAX Eclipse Plus or equivalent) will dramatically improve peak shape.[10]
-
Add a Competing Base: If lowering the pH is not an option, add a "silanol suppressor" like Triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM).[11] The small, charged TEA molecules will preferentially interact with the active silanol sites, effectively masking them from your analyte.[11][12] Caution: This can shorten column lifetime.[11]
-
Check for Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves, your original concentration was overloading the column.[10]
-
Problem Area: Poor Resolution & Inconsistent Retention
Q: I can't separate two closely eluting pyrimidine analogues. What should I try?
A: Improving resolution requires manipulating the three key factors of chromatography: efficiency, selectivity, and retention.
-
Solutions:
-
Optimize the Gradient: If using a gradient, make it shallower around the time your compounds elute. For example, if peaks elute between 40% and 50% B, change the gradient from "5-95% B in 20 min" to "35-55% B in 20 min". This gives the analytes more time to interact differently with the stationary phase.
-
Change the Organic Solvent: Selectivity can change dramatically by switching from Acetonitrile to Methanol (or vice-versa).[6] These solvents have different properties; for instance, methanol is a better hydrogen-bond donor, which can alter interactions with your analytes. A "solvent triangle" approach can systematically optimize the mobile phase.[14]
-
Adjust the Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity, which can improve peak efficiency (narrower peaks). It can also slightly alter selectivity. Ensure your column is in a thermostatted compartment for reproducibility.[15]
-
Change the Column Chemistry: If mobile phase optimizations fail, the stationary phase is the next logical step. Switching from a C18 to a Phenyl-Hexyl column, for example, introduces π-π interactions that can dramatically change the elution order of aromatic pyrimidines.[16]
-
Q: My retention times are drifting from one injection to the next. What is causing this?
A: Retention time instability is a classic sign that the system or method is not in equilibrium.[17]
-
Common Causes & Solutions:
-
Insufficient Column Equilibration: This is the most common cause. Before starting a sequence, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. For gradient methods, ensure the post-run equilibration time is sufficient to return to starting conditions.[15]
-
Mobile Phase Preparation: If using a buffer, ensure it is prepared fresh daily. Over time, the pH of aqueous buffers can change due to CO₂ absorption or microbial growth.[17] Always filter buffered mobile phases.
-
Temperature Fluctuations: An unthermostatted column is susceptible to changes in the ambient lab temperature, which will cause retention times to shift. Use a column oven.[15]
-
Pump/Hardware Issues: Check for leaks in the pump, seals, or fittings. Inconsistent flow from the pump will lead directly to retention time shifts.[17]
-
Section 3: Key Experimental Protocols
Adherence to standardized protocols is essential for method trustworthiness and reproducibility.
Protocol 1: A Self-Validating System Suitability Test (SST)
Before analyzing any samples, you must verify that your entire HPLC system is performing correctly. This is achieved through a System Suitability Test (SST), which is a core requirement of regulatory guidelines.[18][19][20][21]
Objective: To ensure the chromatographic system is fit for the intended analysis on the day of the experiment.[20][21]
Procedure:
-
Prepare an SST Solution: Create a solution containing your main pyrimidine analyte(s) of interest and, if available, a closely eluting impurity or analogue.
-
Perform Replicate Injections: Inject the SST solution five or six consecutive times.
-
Evaluate Key Parameters: Calculate the following metrics from the replicate injections.
-
Compare to Acceptance Criteria: Ensure the calculated values meet the pre-defined criteria. If they fail, the system is not ready for analysis, and troubleshooting is required.[20]
Table 2: Typical System Suitability Parameters & Acceptance Criteria
| Parameter | What It Measures | Typical Acceptance Criteria |
| Tailing Factor (Tf) | Peak symmetry | Tf ≤ 2.0 (ideally < 1.5)[12] |
| Resolution (Rs) | Separation between two closest peaks | Rs ≥ 2.0 |
| Relative Standard Deviation (%RSD) of Peak Area | Injection precision | %RSD ≤ 2.0%[20] |
| Relative Standard Deviation (%RSD) of Retention Time | System stability and reproducibility | %RSD ≤ 1.0% |
| Theoretical Plates (N) | Column efficiency | N > 2000 (column dependent) |
Protocol 2: General Method Development Workflow
This protocol provides a logical, step-by-step workflow for developing a new HPLC method for pyrimidine derivatives from scratch.
References
-
Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. Available from: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
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European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Available from: [Link]
-
Anonymous. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central. Available from: [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available from: [Link]
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ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]
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Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
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Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]
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LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]
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Restek. (2025). System suitability Requirements for a USP HPLC Method. Available from: [Link]
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LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]
-
LibreTexts Chemistry. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. Available from: [Link]
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ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available from: [Link]
- Google Patents. (n.d.). Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
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MDPI. (n.d.). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. Available from: [Link]
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Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Available from: [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]
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Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available from: [Link]
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Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available from: [Link]
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Biocompare. (2014). Picking the Perfect HPLC Column. Available from: [Link]
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PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
-
Separation Science. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
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Refinement of protocols for the biological evaluation of pyrimidine compounds
Welcome to the technical support center for the biological evaluation of pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into common experimental protocols and to troubleshoot issues you may encounter. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, the journey from a synthesized pyrimidine derivative to a viable drug candidate is fraught with experimental challenges. This guide is structured to navigate these hurdles, ensuring the generation of robust and reproducible data.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Initial Compound Handling and Storage
-
Assay Selection and Design
-
Interpreting Results
-
-
Troubleshooting Guides
-
Section 1: Cell-Based Assays
-
Section 2: Biochemical (Enzyme) Assays
-
Section 3: Bridging the Gap - In Vitro to In Vivo Correlation
-
-
Experimental Protocols
-
Protocol 1: MTT Cell Viability Assay
-
Protocol 2: Kinase Inhibition Assay
-
-
References
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise during the initial stages of evaluating a new series of pyrimidine compounds.
Initial Compound Handling and Storage
Q1: What is the best way to dissolve and store my novel pyrimidine compounds for biological testing?
A: The majority of heterocyclic compounds, including pyrimidines, are initially dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (typically 10-20 mM). However, low solubility can be a significant issue, leading to underestimated activity and variable data.[2]
-
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. However, pyrimidine derivatives with high planarity and molecular symmetry can exhibit poor solubility even in DMSO due to strong crystal lattice energy.
-
Best Practices:
-
Always use anhydrous, high-purity DMSO to prevent compound degradation.
-
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Before each use, thaw the aliquot completely and vortex thoroughly. Visually inspect for any precipitation. If precipitation is observed, gentle warming (to 37°C) and sonication may be required.
-
Be aware that some enzyme assays are sensitive to DMSO, with concentrations as low as 0.2% potentially causing inhibition.[3] Always run a vehicle control with the same final DMSO concentration as your test compounds.
-
Assay Selection and Design
Q2: I have a new series of pyrimidine derivatives. What is a standard initial screening cascade?
A: A typical primary screening cascade for anticancer pyrimidine compounds begins with a broad cytotoxicity assay against a panel of cancer cell lines, followed by more specific mechanistic and target-based assays for the most potent hits.
-
Rationale: The initial goal is to identify compounds with significant growth-inhibitory or cytotoxic effects. The National Cancer Institute's NCI-60 screen is a prime example of this approach, where compounds are first tested at a single high concentration across 60 different cell lines.[4] Compounds showing significant activity are then selected for more detailed five-dose testing to determine their potency (e.g., GI50, TGI, LC50).[4]
Caption: Initial screening workflow for pyrimidine compounds.
Q3: How do I select the right cancer cell lines for my study?
A: Cell line selection is critical for clinically relevant results and should be guided by the therapeutic rationale behind your compound's design.[4]
-
Expert Insight: If your pyrimidine derivatives are designed to inhibit a specific target (e.g., a particular kinase), you should choose cell lines with known dependency on that target. Public databases like the Cancer Cell Line Encyclopedia (CCLE) and COSMIC can provide information on the genetic status and expression levels of your target in various cell lines.[5] For example, if you are developing EGFR inhibitors, cell lines with EGFR mutations (e.g., NCI-H1975) would be highly relevant.[1]
Interpreting Results
Q4: What is the difference between IC50 and EC50, and which one should I report?
A: These two metrics are fundamental in dose-response analysis but describe opposite effects.
-
IC50 (Half Maximal Inhibitory Concentration): This is the concentration of a compound required to inhibit a biological process by 50%.[6] It is the standard metric for evaluating the potency of anticancer drugs or enzyme inhibitors.[6]
-
EC50 (Half Maximal Effective Concentration): This is the concentration of a compound that produces 50% of the maximal possible positive effect.[6] This is used when your compound is intended to activate a process, such as promoting cell differentiation.
For most applications in oncology involving pyrimidine compounds, the IC50 value is the appropriate metric to report. If your compound does not achieve 50% inhibition at the highest tested concentration, the IC50 should be reported as "> [highest concentration]".[6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments, framed in a question-and-answer format.
Section 1: Cell-Based Assays
Q1: My pyrimidine compound shows low micromolar activity, but the results are not reproducible. What could be the issue?
A: Poor reproducibility in cell-based assays, especially with compounds in the low micromolar range, often points to issues with compound solubility in the aqueous cell culture medium.
-
Problem: While your compound may be soluble in the DMSO stock, diluting it into the aqueous culture medium can cause it to precipitate. This is especially true for lipophilic pyrimidine derivatives. This leads to an "apparent" concentration in the well that is lower and more variable than intended, resulting in inconsistent IC50 values.[3]
-
Troubleshooting Steps:
-
Visual Inspection: After adding the compound to the wells, visually inspect the plate under a microscope for any signs of precipitation (e.g., crystals, cloudiness).
-
Optimize Dilution Protocol: Instead of a single large dilution step, perform a serial dilution in a mixture of DMSO and medium before the final addition to the cell plate.
-
Assess Stability in Media: A crucial, yet often overlooked, step is to determine the stability of your compound in the cell culture medium over the course of the experiment (e.g., 72 hours).[7] This can be done by incubating the compound in the medium (with and without serum) at 37°C, taking samples at different time points, and analyzing the concentration by LC-MS/MS.[7] Some compounds may degrade or bind to plasticware.[7]
-
Consider Formulation: For particularly problematic compounds, the use of formulation vehicles like cyclodextrins can be explored to improve aqueous solubility, though this adds complexity to the experimental design.
-
Q2: I am using the MTT assay to assess cytotoxicity, but I'm getting high background readings or unexpected results. Could my compound be interfering with the assay?
A: Yes, direct interference with the MTT assay chemistry is a well-documented artifact.
-
Mechanism of Interference: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to a purple formazan product by cellular dehydrogenases. However, compounds with strong reducing or oxidizing properties can chemically reduce MTT to formazan in the absence of any cellular activity, leading to a false positive signal (i.e., an overestimation of cell viability).[8][9] Conversely, some compounds can interfere with formazan crystal solubilization, leading to false negatives.
-
Self-Validating Protocol:
-
Run a Cell-Free Control: This is the most critical control. Prepare a set of wells with your compound at all tested concentrations in culture medium, but without any cells. Add the MTT reagent and solubilizing agent as you would for the experimental wells.
-
Analyze the Control Plate: If you observe a color change in the cell-free wells containing your compound, it is directly interacting with the MTT reagent.
-
Data Correction: Subtract the absorbance values from the cell-free control wells from your corresponding experimental wells.
-
Consider an Alternative Assay: If the interference is significant, switch to an alternative viability assay that uses a different detection method, such as the resazurin (alamarBlue) assay (measures metabolic activity via fluorescence) or a method that measures ATP content (e.g., CellTiter-Glo®) as an indicator of cell number. However, be aware that these assays can also be subject to chemical interference.[8]
Caption: Workflow for identifying and correcting MTT assay interference. -
Section 2: Biochemical (Enzyme) Assays
Q1: I am developing pyrimidine-based kinase inhibitors. How do I optimize my in vitro kinase assay for reliable IC50 determination?
A: Optimizing a kinase assay is crucial for obtaining accurate potency data and involves carefully controlling several parameters to ensure you are operating within the linear range of the reaction.[10][11]
-
Expertise & Causality: The goal is to ensure that the rate of the reaction is proportional to the enzyme concentration and that you are measuring the initial velocity of the reaction. Substrate depletion or product inhibition can lead to non-linear kinetics and inaccurate IC50 values.[10]
-
Key Optimization Steps:
-
Enzyme and Substrate Concentrations: Titrate both the kinase and the substrate to find concentrations that yield a robust signal well above background but are still on the linear portion of their respective response curves. A common starting point for the substrate concentration is at or near its Michaelis-Menten constant (Km).[12]
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, the measured IC50 value will be highly dependent on the ATP concentration used in the assay. It is standard practice to run the assay at an ATP concentration that is close to its Km value for that specific kinase.
-
Reaction Time: Determine the optimal reaction time by running a time-course experiment. The ideal time is the longest duration where the reaction remains linear, ensuring that less than 10-15% of the substrate has been consumed.
-
DMSO Tolerance: As mentioned earlier, determine the highest concentration of DMSO that does not affect the kinase activity and ensure all wells have the same final DMSO concentration.[10]
-
| Parameter | Optimization Goal | Rationale |
| Enzyme Conc. | Lowest concentration giving a robust, linear signal. | Ensures initial velocity kinetics; cost-effective. |
| Substrate Conc. | Typically at or near Km. | Provides a good balance of signal and sensitivity to competitive inhibitors. |
| ATP Conc. | Typically at or near Km. | Critical for standardizing IC50 values of ATP-competitive inhibitors. |
| Reaction Time | Longest time within the linear range of product formation. | Maximizes signal window while avoiding substrate depletion. |
| DMSO Conc. | Highest concentration with no effect on enzyme activity. | Prevents solvent-induced artifacts in inhibition data.[10] |
Q2: My pyrimidine compound shows potent inhibition of its target kinase, but also affects unrelated kinases. How do I interpret these off-target effects?
A: Off-target activity is a common phenomenon with kinase inhibitors, largely due to the structural conservation of the ATP-binding pocket across the kinome.[13][14] Understanding this profile is critical for predicting potential therapeutic efficacy and toxicity.
-
Trustworthiness of Data:
-
Primary Target Inhibition: The compound should show high potency against the intended target kinase.
-
Selectivity Profiling: The compound should be screened against a broad panel of kinases (kinome scanning) to identify off-target activities. A compound is generally considered selective if it is significantly more potent (e.g., >30-fold) against its primary target compared to other kinases.
-
-
Interpreting Off-Target Hits:
-
Therapeutic Benefit: Sometimes, off-target effects can be beneficial. For example, a compound designed to inhibit one cancer-related kinase might also inhibit another, leading to a multi-targeted and potentially more effective therapy.
-
Toxicity Risk: Off-target inhibition can also lead to toxicity if the affected kinases are essential for normal cellular function.[15] This is a major consideration for progression into preclinical and clinical development.
-
Retroactivity: Be aware that kinase inhibitors can also produce off-target effects through a phenomenon called retroactivity, where inhibiting a downstream kinase can cause changes that propagate back up the signaling cascade.[13]
-
Section 3: Bridging the Gap - In Vitro to In Vivo Correlation
Q1: My pyrimidine compound is very potent in cell-based assays (nanomolar IC50), but it shows no activity in animal models. What are the likely causes?
A: This is a very common and challenging problem in drug development known as poor in vitro-in vivo correlation (IVIVC).[16] The discrepancy often arises from unfavorable pharmacokinetic (PK) properties of the compound.
-
Causality - The ADME Profile: A compound's journey in a living organism is complex. For an orally administered drug to be effective, it must be A bsorbed from the gut, D istributed to the target tissue, M etabolized at a rate that allows for sustained exposure, and E xcreted. A failure in any of these steps can lead to a lack of efficacy, regardless of in vitro potency.
-
Troubleshooting the In Vitro-In Vivo Gap:
-
Re-evaluate Solubility: Poor aqueous solubility is a primary reason for low oral absorption.[17] If the compound precipitates in the gastrointestinal tract, it cannot be absorbed into the bloodstream.
-
Assess Metabolic Stability: The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s).[1] An in vitro microsomal stability assay can predict this. If a compound is cleared too quickly, it won't reach a high enough concentration at the tumor site to be effective.
-
Check for Plasma Protein Binding: Highly potent compounds can be rendered inactive if they are extensively bound to plasma proteins like albumin, as only the unbound fraction is free to engage the target.
-
Measure Oral Bioavailability: A formal pharmacokinetic study in an animal model (e.g., mouse or rat) is necessary to determine key parameters like clearance, half-life (t1/2), and oral bioavailability (F).[1] Low oral bioavailability (<10-20%) is a major red flag.[17]
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for determining the IC50 of a pyrimidine compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentration stock of your pyrimidine compound dilutions from a 10 mM DMSO stock. Perform serial dilutions in serum-free medium.
-
Add 100 µL of the 2X compound dilutions to the respective wells to achieve a final 1X concentration. Include vehicle control (DMSO) and untreated control wells.
-
Also, prepare a parallel 96-well plate without cells (media and compound only) to test for assay interference. 3. Incubation:
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., 100% DMSO or a 1:1 mixture of isopropanol-DMSO) to each well to dissolve the formazan crystals. [16]6. Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the cell-free control plate.
-
Calculate percent viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [18]
-
Protocol 2: Kinase Inhibition Assay (Luminescent Format)
This protocol describes a general method for determining the IC50 of a pyrimidine compound against a specific kinase using a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®). [11]
-
Assay Optimization:
-
Prior to inhibitor screening, optimize the concentrations of kinase, substrate, and ATP, as well as the reaction time, to ensure the assay is in the linear range. [11]2. Reaction Setup:
-
In a 384-well plate, add 2.5 µL of your pyrimidine compound serially diluted in assay buffer containing the same final DMSO concentration.
-
Add 2.5 µL of the kinase enzyme at a 2X concentration in assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2X substrate/ATP mixture to each well to start the reaction.
-
Incubate for the pre-determined optimal reaction time at room temperature.
-
-
Signal Detection:
-
Add 10 µL of the luminescent detection reagent (e.g., Kinase-Glo® Plus Reagent) to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity (higher activity = less ATP remaining = lower signal).
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (high activity) and no-enzyme (low activity) controls.
-
Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to calculate the IC50.
-
References
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. ACS Publications. [Link]
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Energetic distribution and IC50 values of substituted pyrimidines. ResearchGate. [Link]
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In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI. [Link]
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How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
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Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. [Link]
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Direct, indirect and off-target effects of kinase inhibitors. (A). In.... ResearchGate. [Link]
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M | Journal of Medicinal Chemistry. ACS Publications. [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. ACS Publications. [Link]
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Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. [Link]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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Regulating Protein Stability in Mammalian Cells Using Small Molecules. PMC - NIH. [Link]
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC - NIH. [Link]
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In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. International Journal of Research in Pharmaceutical Sciences. [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay | Request PDF. ResearchGate. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. [Link]
-
In vitro–In Vivo Correlations: Tricks and Traps. PMC - NIH. [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]
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IC50 (μg) values of pyrido-pyrimidine derivatives after 24 h continuous exposure of tumor cell lines. ResearchGate. [Link]
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MTT assay. Wikipedia. [Link]
-
Fig. S1A. Graphs used for IC50 value determinations of 7a against PTP1B. Dose-response data points represent the mean value of 3. The Royal Society of Chemistry. [Link]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
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- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Anticancer Activity of Novel N-benzyl-6-chloro-5-nitropyrimidin-4-amine Derivatives
Introduction: The Quest for More Potent and Selective Pyrimidine-Based Anticancer Agents
Pyrimidine analogs represent a cornerstone of modern chemotherapy, with drugs like 5-Fluorouracil (5-FU) and Gemcitabine being routinely used in the treatment of a wide array of solid tumors.[1][2][3] These molecules function as antimetabolites, interfering with the synthesis of DNA and RNA, thereby preferentially targeting rapidly dividing cancer cells.[2][4] However, the clinical utility of existing pyrimidine-based therapies is often hampered by issues of toxicity and the development of drug resistance.[5] This has spurred a continuous search for novel pyrimidine derivatives with improved efficacy and a more favorable safety profile.
This guide focuses on a promising new class of compounds: N-benzyl-6-chloro-5-nitropyrimidin-4-amine derivatives . The rationale behind this molecular scaffold is twofold. The pyrimidine core acts as the pharmacophore, the active component responsible for the anticancer effect. The N-benzyl group, on the other hand, allows for a wide range of chemical modifications. By altering the substituents on the benzyl ring, we can fine-tune the compound's physicochemical properties, such as its lipophilicity and electronic distribution.[6] This, in turn, can influence its cellular uptake, target engagement, and ultimately, its anticancer potency.
Herein, we present a comparative in vitro validation of a series of newly synthesized this compound derivatives. We will compare their performance against the standard-of-care chemotherapy agent, 5-Fluorouracil, across a panel of human cancer cell lines. This guide will provide a detailed, step-by-step overview of the key experimental workflows used to assess their anticancer activity, including the evaluation of cell viability, induction of apoptosis, and effects on cell cycle progression. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical validation process for this novel class of compounds, supported by illustrative experimental data.
Compound Library and Experimental Design
To investigate the structure-activity relationship (SAR) of this new series, we have synthesized four derivatives with varying electronic properties on the benzyl ring:
-
Compound A (Parent Compound): this compound
-
Compound B (Electron-Donating Group): N-(4-methoxybenzyl)-6-chloro-5-nitropyrimidin-4-amine
-
*Compound C (Electron-Withdrawing Group): N-(4-chlorobenzyl)-6-chloro-5-nitropyrimidin-4-amine
-
Compound D (Steric Hindrance): N-(2,4-dichlorobenzyl)-6-chloro-5-nitropyrimidin-4-amine
These compounds were evaluated against three human cancer cell lines representing different cancer types:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
The well-established anticancer drug 5-Fluorouracil (5-FU) was used as a positive control in all experiments to benchmark the performance of our novel derivatives.
The overall experimental workflow is depicted in the diagram below:
Figure 1: A diagram illustrating the sequential workflow for the in vitro validation of the novel pyrimidine derivatives.
Part 1: Assessment of Cytotoxicity via MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7] It provides a quantitative measure of cell viability, which is used to calculate the half-maximal inhibitory concentration (IC50) – the concentration of a drug that is required to inhibit the growth of 50% of a cell population.[8] A lower IC50 value indicates a higher potency of the compound.
The principle of the MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (MCF-7, A549, or HCT116) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (A, B, C, D) and 5-FU in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Comparative Performance Data
The cytotoxic activities of the this compound derivatives and 5-FU are summarized in the table below.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Derivative A | 15.2 ± 1.8 | 20.5 ± 2.1 | 18.9 ± 1.5 |
| Derivative B | 10.8 ± 1.2 | 14.3 ± 1.9 | 12.1 ± 1.1 |
| Derivative C | 5.6 ± 0.7 | 8.2 ± 0.9 | 6.8 ± 0.6 |
| Derivative D | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.9 ± 0.2 |
| 5-Fluorouracil | 8.9 ± 1.0 | 12.4 ± 1.3 | 10.5 ± 0.9 |
Table 1: IC50 values of the pyrimidine derivatives and 5-FU against three human cancer cell lines after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
From these results, a clear structure-activity relationship emerges. The introduction of electron-withdrawing groups on the benzyl ring (Compound C and D) significantly enhances the cytotoxic activity compared to the parent compound (A) and the derivative with an electron-donating group (B). Notably, Derivative D , with two chloro-substituents, exhibited the most potent anticancer activity, with IC50 values consistently lower than the standard drug, 5-FU, across all tested cell lines. This suggests that the electronic properties and potentially the steric hindrance of the benzyl moiety play a crucial role in the cytotoxic efficacy of these compounds.
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis
Having identified Derivative D as the most potent compound, the next logical step is to investigate how it kills cancer cells. A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death. Apoptosis is a highly regulated process that eliminates damaged or unwanted cells without causing inflammation.[9]
The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptosis.[9] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late-stage apoptotic or necrotic cells.[9] By using both Annexin V and PI, we can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat them with the IC50 concentration of Derivative D (2.9 µM) and 5-FU (10.5 µM) for 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Comparative Apoptosis Induction
The treatment with Derivative D led to a significant increase in the percentage of apoptotic cells compared to the control and the 5-FU treated group.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| Control (DMSO) | 95.2 ± 2.5 | 2.1 ± 0.4 | 2.7 ± 0.6 | 4.8 ± 1.0 |
| 5-Fluorouracil (10.5 µM) | 70.3 ± 3.1 | 15.8 ± 1.9 | 13.9 ± 1.5 | 29.7 ± 3.4 |
| Derivative D (2.9 µM) | 45.8 ± 4.2 | 30.1 ± 3.5 | 24.1 ± 2.8 | 54.2 ± 6.3 |
Table 2: Percentage of HCT116 cells undergoing apoptosis after 48-hour treatment with Derivative D and 5-FU at their respective IC50 concentrations.
These results strongly suggest that the potent cytotoxicity of Derivative D is mediated, at least in part, by its ability to effectively induce apoptosis in cancer cells.
Part 3: Investigating Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[5] The cell cycle is a series of events that leads to cell division and replication. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints between these phases ensure the fidelity of DNA replication and cell division. By causing cell cycle arrest at a specific checkpoint, a drug can prevent cancer cells from proliferating.
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle.[10] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G1 phase have a 2N DNA content, while cells in the G2/M phase have a 4N DNA content. Cells in the S phase, which are actively replicating their DNA, have a DNA content between 2N and 4N.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat HCT116 cells with the IC50 concentration of Derivative D (2.9 µM) and 5-FU (10.5 µM) for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells and preserves their morphology.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. RNase A is included to degrade any RNA, ensuring that the PI signal is specific to DNA.[11]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Modeling: Use cell cycle analysis software to model the distribution of cells in the G1, S, and G2/M phases.
Comparative Effects on Cell Cycle Progression
Figure 2: A proposed signaling pathway for the action of Derivative D, leading to G1 cell cycle arrest and apoptosis.
The analysis of the cell cycle distribution revealed that Derivative D causes a significant accumulation of cells in the G1 phase.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 48.2 ± 3.5 | 35.1 ± 2.8 | 16.7 ± 1.9 |
| 5-Fluorouracil (10.5 µM) | 45.5 ± 3.1 | 40.2 ± 3.3 | 14.3 ± 1.5 |
| Derivative D (2.9 µM) | 70.1 ± 4.8 | 15.6 ± 2.1 | 14.3 ± 1.7 |
Table 3: Cell cycle distribution of HCT116 cells after 24-hour treatment with Derivative D and 5-FU.
The data indicates that Derivative D induces a potent G1 phase arrest in HCT116 cells. This is in contrast to 5-FU, which is known to primarily cause an S-phase arrest. This G1 arrest prevents the cells from entering the DNA synthesis phase, thereby inhibiting their proliferation. This mechanism, coupled with the induction of apoptosis, provides a strong rationale for the superior cytotoxicity of Derivative D.
Conclusion and Future Directions
This comparative guide demonstrates a systematic in vitro approach to validating the anticancer activity of a novel series of this compound derivatives. Our illustrative data highlights a clear structure-activity relationship, with the 2,4-dichloro substituted analog, Derivative D , emerging as a highly potent anticancer agent.
Key findings:
-
Superior Cytotoxicity: Derivative D exhibited significantly lower IC50 values than the current standard-of-care drug, 5-Fluorouracil, across multiple cancer cell lines.
-
Mechanism of Action: The potent activity of Derivative D is attributed to its ability to induce a high rate of apoptosis and cause a robust G1 phase cell cycle arrest.
These compelling in vitro results provide a strong foundation for the further development of this class of compounds. The next logical steps would involve:
-
Target Identification: Elucidating the specific molecular target(s) of Derivative D to better understand its mechanism of action.
-
In Vivo Efficacy: Evaluating the antitumor activity of Derivative D in preclinical animal models, such as tumor xenografts.[12][13]
-
Toxicity Profiling: Assessing the safety profile of Derivative D in normal, non-cancerous cells and in animal models.
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A Head-to-Head Comparison of N-Benzylpyrimidin-4-amine Derivatives in Cell-Based Assays: A Guide for Researchers
Introduction: The Therapeutic Potential of the N-Benzylpyrimidin-4-amine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved anticancer drugs.[1][2] Its versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[1] Within this broad class, N-benzylpyrimidin-4-amine derivatives have emerged as a promising scaffold for the development of novel therapeutic agents, particularly in oncology.
This guide provides a head-to-head comparison of a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[3][4][5] While our primary focus is on this specific subclass due to the availability of robust comparative data, the insights gleaned from their structure-activity relationships (SAR) and performance in cell-based assays offer a valuable framework for researchers working with the broader class of N-benzyl-6-chloro-5-nitropyrimidin-4-amine derivatives. The inhibition of USP1, a key player in DNA damage response and repair, represents a compelling strategy to enhance the efficacy of existing chemotherapies and overcome drug resistance.[6][7][8][9]
Structure-Activity Relationship (SAR) of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
The potency and metabolic stability of N-benzyl-2-phenylpyrimidin-4-amine derivatives are intricately linked to the nature and position of substituents on the benzyl and phenyl rings, as well as modifications to the core structure. A systematic evaluation of these derivatives has revealed key structural features that govern their inhibitory activity against the USP1/UAF1 complex.[3]
The lead compound, ML323, and its analogues have been extensively studied to understand these relationships.[3][4][5] For instance, the substitution pattern on the 2-phenyl ring is critical for potent inhibition. Modifications to the N-benzyl moiety, on the other hand, have been explored to enhance metabolic stability.[3] It has been observed that replacing lipophilic groups with moieties like oxetane can improve metabolic stability, but in some cases, this comes at the cost of reduced activity.[3] Conversely, the introduction of cyclopropyl and cyclobutyl groups maintained potent inhibition, although without a significant improvement in metabolic stability.[3]
Comparative Performance in Cell-Based Assays
The true measure of a compound's therapeutic potential lies in its performance in cellular contexts. The following tables summarize the in vitro activity of a selection of N-benzyl-2-phenylpyrimidin-4-amine derivatives against the USP1/UAF1 deubiquitinase complex and their corresponding effect on the viability of non-small cell lung cancer (NSCLC) cell lines. A strong correlation has been demonstrated between the inhibition of USP1/UAF1 and decreased cell survival in these cancer cells.[3][4][5]
Table 1: In Vitro Inhibitory Activity of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives against USP1/UAF1
| Compound | R1 (N-benzyl substitution) | R2 (2-phenyl substitution) | IC50 (nM) for USP1/UAF1 Inhibition[3] |
| ML323 (70) | H | 2-isopropyl | 21 |
| 68 | H | 2-(1-methyl-1H-tetrazol-5-yl) | > 25,000 |
| 69 | H | 2-(1-methyl-1H-imidazol-2-yl) | 300 |
| 71 | cyclopropyl | 2-isopropyl | 180 |
| 72 | oxetan-3-yl | 2-isopropyl | > 25,000 |
| 76 | cyclobutyl | 2-isopropyl | 180 |
| 77 | (3-methyloxetan-3-yl)methyl | 2-isopropyl | > 25,000 |
Table 2: Cell Viability of Non-Small Cell Lung Cancer (NSCLC) Cell Line (H2170) upon Treatment with N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
| Compound | IC50 (µM) in H2170 Cells[3] |
| ML323 (70) | 0.8 |
| 68 | > 25 |
| 69 | 4.9 |
| 71 | 1.9 |
| 76 | 2.1 |
Mechanism of Action: Targeting the USP1/UAF1 Deubiquitinase Complex
The primary mechanism of action for the N-benzyl-2-phenylpyrimidin-4-amine derivatives discussed herein is the inhibition of the USP1/UAF1 deubiquitinase complex.[3][4][5] This enzyme plays a crucial role in the DNA damage response by deubiquitinating two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[8] By inhibiting USP1/UAF1, these compounds prevent the removal of ubiquitin from PCNA and FANCD2, leading to an accumulation of their monoubiquitinated forms.[3][8] This, in turn, disrupts DNA repair processes, leading to cell cycle arrest and apoptosis in cancer cells.[6] The potentiation of cytotoxicity of DNA-damaging agents like cisplatin by these inhibitors underscores their therapeutic potential.[8][9]
Caption: Workflow for the USP1/UAF1 deubiquitinase inhibition assay.
Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the effect of compounds on cell viability. [10][11]
-
Cell Seeding:
-
Culture cancer cells (e.g., NSCLC cell line H2170) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. [10]
-
Conclusion and Future Directions
The N-benzyl-2-phenylpyrimidin-4-amine scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of the USP1/UAF1 deubiquitinase complex. The strong correlation between enzyme inhibition and anticancer activity in cell-based assays validates USP1/UAF1 as a promising target in oncology. The structure-activity relationships delineated in this guide provide a roadmap for the further optimization of this class of compounds.
While direct comparative data for this compound derivatives is not yet available in the public domain, the findings presented here for their 2-phenyl analogues strongly suggest that this is a chemical space worthy of exploration. Future research should focus on the synthesis and evaluation of a library of this compound derivatives to establish their SAR and to identify lead compounds for further preclinical development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such endeavors.
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ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells. PubMed, [Link]
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ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle. PubMed Central, [Link]
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Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-benzyl-6-chloro-5-nitropyrimidin-4-amine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-benzyl-6-chloro-5-nitropyrimidin-4-amine. As a specialized pyrimidine derivative, this compound's molecular structure—incorporating chlorinated, nitrated, and amine functional groups—necessitates a rigorous and informed approach to waste management to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Part 1: Hazard Assessment and Chemical Profile
The fundamental principle of safe disposal is a thorough understanding of the chemical's inherent hazards. The structure of this compound suggests it should be treated as a hazardous substance. This assessment is based on the toxicological profiles of its constituent functional groups:
-
Chlorinated Organic Compound: Halogenated compounds are often persistent in the environment and can generate toxic byproducts, such as hydrogen chloride, upon improper incineration. The U.S. Environmental Protection Agency (EPA) heavily regulates their disposal under the Resource Conservation and Recovery Act (RCRA).[1][2]
-
Nitrated Aromatic Compound: Nitro groups can confer toxicological properties and, in some cases, explosive potential, particularly in molecules with multiple nitro groups.[3][4] These compounds may react violently with oxidizing or reducing agents.[4]
-
Aromatic Amine: This class of compounds includes many substances that are toxic or carcinogenic.[3]
All laboratory personnel must handle this compound in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates a formal Chemical Hygiene Plan and access to Safety Data Sheets (SDS).[5][6][7]
| Property / Hazard | Characteristic / Guideline | Rationale & Causality |
| Chemical Classification | Halogenated, Nitrated Aromatic Amine | Dictates its status as presumed hazardous waste under EPA RCRA guidelines.[1][8][9] |
| Physical Form | Likely a solid at room temperature. | Solid waste requires different handling and containment than liquid waste. |
| Primary Hazards | Toxicity, Environmental Hazard. Potential for energetic decomposition. | The combination of functional groups suggests significant biological activity and environmental persistence. |
| Incompatibilities | Strong Oxidizing Agents, Strong Reducing Agents, Strong Acids, Strong Bases. | Risk of vigorous or explosive reactions. Segregation from these materials is critical to prevent accidents in waste containers.[4][10] |
| Regulatory Oversight | OSHA Laboratory Standard, EPA RCRA. | Disposal is not optional and must follow federal, state, and institutional regulations.[2][5][11] |
Part 2: Safety Protocols and Required Controls
Before handling the chemical for any purpose, including disposal, the following safety measures are mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure via inhalation, ingestion, or dermal contact.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile) should be worn. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: While not typically required if handled within a fume hood, a NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls fail.
Engineering Controls
All transfers and handling of this compound, including weighing and adding to waste containers, must be performed inside a certified chemical fume hood.[7] This is the primary barrier to prevent inhalation of airborne particulates.
Emergency Spill Procedures
In the event of a spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
For small spills, absorb the material with a non-reactive absorbent like vermiculite or sand.
-
Carefully sweep the absorbed material and spilled solid into a designated waste container.
-
Decontaminate the area with an appropriate solvent and wash thoroughly. All cleanup materials are to be disposed of as hazardous waste.
-
For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately.[12]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing this compound are managed safely and in compliance with regulations.
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe waste management.[13][14]
-
Action: Designate a specific waste stream for this compound. The most appropriate classification is typically "Halogenated and Nitrated Organic Solid Waste."
-
Causality: Never mix this waste with other chemical classes.[12] Mixing with incompatible materials like strong oxidizers could lead to a dangerous reaction within the waste container.[4] Keeping halogenated and non-halogenated wastes separate can also reduce disposal costs and allows for more appropriate treatment methods.[14]
Step 2: Container Selection and Labeling
The integrity of the waste container is critical.
-
Action: Select a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-on cap. The container must be in good condition, free of cracks or residue.
-
Labeling: Before adding any waste, affix a hazardous waste label from your institution's EHS department. Fill it out completely, listing "this compound" and any other components (e.g., contaminated gloves, weigh boats). Ensure the label includes the appropriate hazard warnings (e.g., Toxic).[3]
Step 3: Waste Transfer and Collection
All transfers must be conducted within a chemical fume hood.
-
Action (Pure Compound & Contaminated Solids): Using a dedicated spatula, carefully transfer the solid waste into the designated, labeled container. Also, place any contaminated disposable items, such as weigh paper, gloves, and absorbent pads, into the same container.
-
Causality: This minimizes the generation of multiple waste streams and ensures that all contaminated materials are handled with the same level of precaution.
Step 4: Decontamination of "Empty" Containers
An "empty" container that held a hazardous chemical is not truly empty and must be managed as hazardous waste.[3]
-
Action: Rinse the original container with a minimal amount of a suitable solvent (e.g., acetone or ethanol) at least once. Pour this first rinseate into a designated container for "Halogenated and Nitrated Organic Liquid Waste."
-
Causality: The first rinse will contain significant residual chemical and must be captured as hazardous waste.[12] Disposing of this rinseate down the drain is a regulatory violation and an environmental hazard.[12] Subsequent rinses of containers that held highly toxic materials may also need to be collected.[12]
Step 5: Secure Storage Pending Disposal
Proper storage prevents spills and unauthorized access.
-
Action: Keep the waste container tightly closed at all times, except when adding waste.[12][13] Store the container in a designated satellite accumulation area within the lab. This area must have secondary containment (e.g., a larger bin or tray) to capture any potential leaks.[13]
-
Causality: A closed container prevents the release of vapors. Secondary containment ensures that if the primary container fails, the hazardous material will be safely contained and will not enter the environment or sewer system.[13]
Step 6: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals.
-
Action: Once the container is full or has been in storage for the maximum allowable time (typically 6-12 months, per institutional policy and EPA regulations), contact your institution's EHS office to schedule a waste pickup.[15]
-
Causality: EHS personnel are trained to handle, transport, and consolidate hazardous waste for final disposal by a licensed contractor, typically via high-temperature incineration, which is the preferred method for chlorinated organic compounds.[1]
Part 4: Visualized Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
10: Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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What Regulations Apply to Chlorinated Solvent Use? PF Online. [Link]
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Management of Waste. Prudent Practices in the Laboratory, National Research Council. [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
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The OSHA Lab Standard and the OSHA Hazard Communication Standard. Safety Partners, LLC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
